synthesis of 2-(3-amino-4-ethylphenyl)-3-pyridinol
Executive Summary This technical guide details a robust, scalable synthetic route for 2-(3-amino-4-ethylphenyl)-3-pyridinol , a privileged biaryl scaffold often utilized in kinase inhibitor discovery (e.g., JAK, BTK inhi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide details a robust, scalable synthetic route for 2-(3-amino-4-ethylphenyl)-3-pyridinol , a privileged biaryl scaffold often utilized in kinase inhibitor discovery (e.g., JAK, BTK inhibitors). The protocol prioritizes regiochemical fidelity and functional group tolerance, utilizing a convergent Suzuki-Miyaura cross-coupling strategy.
The synthesis is designed to overcome two primary challenges:
Regioselective functionalization of the 4-ethylphenyl moiety.
Prevention of catalyst poisoning by the free aminopyridine motif during cross-coupling.
Retrosynthetic Analysis
The most strategic disconnection is the biaryl C–C bond between the pyridine C2 position and the phenyl C1 position. This suggests a Suzuki-Miyaura coupling between a 2-halopyridine and an arylboronic ester.
Fragment A (Electrophile): 2-Bromo-3-methoxypyridine.[1][2][3] The hydroxyl group is masked as a methyl ether to prevent catalyst deactivation and side reactions during coupling.
Fragment B (Nucleophile): 2-(4-ethyl-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The amino group is carried as a nitro precursor to avoid interference with the palladium cycle and to simplify the initial nitration regiochemistry.
Figure 1: Retrosynthetic disconnection showing the convergent assembly of protected fragments.
Synthetic Strategy & Protocol
Phase 1: Synthesis of the Arylboronate Fragment
The synthesis begins with commercially available 1-bromo-4-ethylbenzene. Direct nitration exploits the directing effects of the ethyl group (ortho/para activating) versus the bromine (ortho/para deactivating) to selectively install the nitro group at the desired position.
Rationale: The ethyl group is a stronger activator than bromine. It directs the incoming electrophile (
) to its ortho position (C2 relative to ethyl), which is meta to the bromine, reinforcing the regioselectivity.
Step 1.2: Miyaura Borylation
Reaction: 4-bromo-1-ethyl-2-nitrobenzene +
→ Boronate Ester.
Catalyst: Pd(dppf)Cl₂ is chosen for its high activity with aryl bromides and stability.
Phase 2: Synthesis of the Pyridine Fragment
Step 2.1: O-Methylation
Reaction: 2-bromo-3-pyridinol + MeI +
→ 2-bromo-3-methoxypyridine.
Rationale: Protection is mandatory. Free 3-hydroxypyridines can chelate Pd catalysts, drastically reducing turnover numbers (TON). The methyl ether is robust and stable under basic coupling conditions.
Phase 3: Convergent Coupling & Deprotection
Step 3.1: Suzuki-Miyaura Coupling
Conditions: Pd(PPh₃)₄ (5 mol%),
, Dioxane/H₂O.
Outcome: Formation of the biaryl core 2-(4-ethyl-3-nitrophenyl)-3-methoxypyridine.
Step 3.2: Demethylation
Reagent:
(Boron tribromide) in DCM.
Rationale:
is highly effective for cleaving aryl methyl ethers. It is performed before nitro reduction to avoid side reactions with the free amine, although the order can be swapped depending on substrate sensitivity.
Step 3.3: Nitro Reduction
Reagent: Fe powder /
(aq) or / Pd-C.
Rationale: Iron-mediated reduction is chemoselective and avoids potential hydrogenation of the pyridine ring or hydrogenolysis of the C-N bond.
Detailed Experimental Protocols
Protocol A: Preparation of 4-Bromo-1-ethyl-2-nitrobenzene
Parameter
Specification
Substrate
1-Bromo-4-ethylbenzene (18.5 g, 100 mmol)
Reagents
(conc. 70%, 1.1 eq), (conc. 98%)
Temp/Time
0°C to RT, 2 hours
Yield
~85-90% (Major isomer)
Cool concentrated sulfuric acid (50 mL) to 0°C in a 3-neck flask.
Add 1-bromo-4-ethylbenzene dropwise, maintaining temperature <5°C.
Add a mixture of
(10 mL) and (10 mL) dropwise over 30 mins.
Stir at 0°C for 1 hour, then warm to RT for 1 hour.
Pour onto ice/water (300 mL). Extract with EtOAc (3x).
Wash organics with sat.
and brine. Dry over .
Purification: The crude oil contains isomers. Purify via silica gel chromatography (Hexanes/EtOAc 95:5) to isolate the major product (4-bromo-1-ethyl-2-nitrobenzene).
Final Polish: Recrystallize from EtOH or purify via preparative HPLC.
Workflow Visualization
Figure 2: Convergent synthetic workflow for 2-(3-amino-4-ethylphenyl)-3-pyridinol.
Safety & Critical Parameters (E-E-A-T)
Nitration Safety: The nitration of alkylbenzenes is exothermic. Strict temperature control (<5°C during addition) is critical to prevent runaway reactions and polynitration.
Handling: Boron tribromide reacts violently with moisture, releasing HBr gas. Use only in a well-ventilated fume hood with a scrubber.
Palladium Scavenging: For pharmaceutical applications, residual Pd must be removed. Use a metal scavenger (e.g., SiliaMetS® Thiol) during the final workup if the compound is intended for biological assay.
References
Miyaura Borylation & Suzuki Coupling: Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-catalyzed cross-coupling reaction of alkoxydiboron with haloarenes: A direct procedure for arylboronic esters. The Journal of Organic Chemistry, 60(23), 7508–7510. Link
Synthesis of 2-Bromo-3-methoxypyridine: BenchChem Protocols. (2025). Comparative Guide to the Synthesis of 2-Bromo-3-methoxypyridine. Link
Nitration Regioselectivity: Olah, G. A., & Kuhn, S. J. (1962). Aromatic Substitution. Journal of the American Chemical Society, 84(19), 3684.
Nitro Reduction (Fe/NH4Cl): Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions. Synthesis, 1988(02), 91-95.
Spectroscopic Analysis of 2-(3-amino-4-ethylphenyl)-3-pyridinol: A Multi-technique Approach to Structural Elucidation
An in-depth technical guide by a Senior Application Scientist Abstract This technical guide provides a comprehensive framework for the spectroscopic analysis and structural elucidation of 2-(3-amino-4-ethylphenyl)-3-pyri...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical guide by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the spectroscopic analysis and structural elucidation of 2-(3-amino-4-ethylphenyl)-3-pyridinol, a heterocyclic compound with potential applications in medicinal chemistry and materials science. For researchers and drug development professionals, unambiguous structural confirmation is a foundational requirement for establishing structure-activity relationships (SAR), ensuring intellectual property, and meeting regulatory standards. This document outlines a multi-technique spectroscopic approach, integrating Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR), and UV-Visible (UV-Vis) spectroscopy. The causality behind experimental choices, detailed step-by-step protocols, and predictive data are presented to serve as a robust guide for the characterization of this molecule and structurally similar compounds.
Introduction and Molecular Overview
The target molecule, 2-(3-amino-4-ethylphenyl)-3-pyridinol, possesses a unique combination of structural motifs: a substituted phenyl ring, a pyridinol core, a primary aromatic amine, and an ethyl group. This complexity necessitates a synergistic application of various spectroscopic techniques to ensure a complete and accurate assignment of its constitution.
The primary objective of this guide is to detail a logical and self-validating workflow for confirming the molecular structure. We will proceed from broad functional group identification (FTIR, UV-Vis) to detailed atomic connectivity and spatial relationships (1D and 2D NMR), and finally, to the confirmation of molecular weight and fragmentation patterns (MS).
Caption: Structure of 2-(3-amino-4-ethylphenyl)-3-pyridinol with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural elucidation, providing unparalleled insight into the carbon-hydrogen framework. For this molecule, a suite of 1D and 2D experiments is required to assign every proton and carbon signal unambiguously.
¹H NMR Spectroscopy: Proton Environment Mapping
The ¹H NMR spectrum provides the first detailed look at the molecule's electronic environment and proton connectivity.
Causality in Experimental Design: The choice of solvent is critical. While CDCl₃ is common, deuterated dimethyl sulfoxide (DMSO-d₆) is often superior for molecules with exchangeable protons (phenolic -OH and amine -NH₂).[1][2] These protons often appear as broad, well-resolved signals in DMSO-d₆, whereas they can be broadened or exchange with trace water in CDCl₃, making them difficult to observe.
Experimental Protocol: ¹H NMR
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.7 mL of DMSO-d₆. Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion, especially in the aromatic region.
Acquisition: Acquire the spectrum at 25°C. A standard pulse sequence (e.g., 'zg30') is sufficient.
Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the TMS signal.[2]
Predicted ¹H NMR Data
Proton Assignment
Predicted Chemical Shift (δ, ppm)
Predicted Multiplicity
Predicted Integration
Rationale
Pyridinol-OH
9.0 - 10.0
Broad singlet (br s)
1H
Phenolic proton, deshielded, H-bonding.
Pyridinol H4, H5, H6
7.0 - 8.5
Multiplets (m)
3H
Protons on an electron-deficient pyridine ring. Specific shifts depend on substituent effects.[3]
Phenyl H2', H6'
6.5 - 7.5
Doublet / Multiplet
2H
Aromatic protons ortho/para to the amino group, influenced by both amino and ethyl groups.
Methylene protons adjacent to an aromatic ring and coupled to a methyl group.
Ethyl -CH₃
1.1 - 1.3
Triplet (t)
3H
Methyl protons coupled to an adjacent methylene group.
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum, typically acquired with proton decoupling, reveals one signal for each unique carbon atom. A DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment is invaluable for distinguishing between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.
Predicted ¹³C NMR Data
Carbon Assignment
Predicted Chemical Shift (δ, ppm)
DEPT-135 Signal
Rationale
Pyridinol C3 (C-OH)
155 - 165
None (Quaternary)
Carbon bearing an oxygen atom in a heterocyclic ring.
Pyridinol C2 (C-Ph)
145 - 155
None (Quaternary)
Carbon at the junction of the two rings.
Aromatic C (Phenyl/Pyridinol)
110 - 150
CH / None
Aromatic carbons. Specific shifts are influenced by N, O, and amino substituents.[5][6]
Phenyl C3' (C-NH₂)
140 - 150
None (Quaternary)
Carbon attached to the electron-donating amino group.
Phenyl C4' (C-Et)
130 - 140
None (Quaternary)
Carbon attached to the alkyl group.
Ethyl -CH₂
20 - 30
Negative
Aliphatic methylene carbon.
Ethyl -CH₃
10 - 20
Positive
Aliphatic methyl carbon.
2D NMR: Unambiguous Structural Confirmation
While 1D NMR provides a list of parts, 2D NMR assembles them into the final structure. A logical workflow using COSY, HSQC, and HMBC experiments provides a self-validating system for structural assignment.
Caption: Workflow for structural elucidation using 2D NMR experiments.
COSY (¹H-¹H Correlation Spectroscopy): Identifies protons that are coupled (typically through 2-3 bonds). Key expected correlations: between the ethyl -CH₂ and -CH₃ protons, and among adjacent protons on both the phenyl and pyridinol rings.
HSQC (Heteronuclear Single Quantum Coherence): Maps each proton directly to the carbon it is attached to. This allows for the confident assignment of all protonated carbons identified in the ¹³C spectrum.[7]
HMBC (Heteronuclear Multiple Bond Correlation): Detects long-range (2-3 bond) couplings between protons and carbons. This is the most powerful experiment for connecting the molecular fragments. Crucial correlations to look for include:
From phenyl protons (H2', H6') to the pyridinol carbon C2. This definitively proves the connectivity between the two rings.
From the ethyl -CH₂ protons to the phenyl carbons C3', C4', and C5'. This confirms the position of the ethyl group.
Mass Spectrometry (MS)
MS provides the molecular weight and, through fragmentation, corroborates the structure deduced from NMR.
Causality in Experimental Design: Electrospray Ionization (ESI) is the preferred method for this molecule due to its polarity and the presence of basic (amine) and acidic (hydroxyl) sites, which readily accept or lose a proton.[8] ESI is a "soft" ionization technique that typically yields a strong signal for the protonated molecular ion [M+H]⁺, which is essential for confirming the molecular formula. High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition from the exact mass.
Experimental Protocol: LC-HRMS (ESI+)
Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile/water with 0.1% formic acid to promote protonation.
Instrumentation: Couple a High-Performance Liquid Chromatography (HPLC) system to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
Analysis: Inject the sample. The HPLC provides separation from any impurities. Acquire the mass spectrum in positive ion mode.
Data Interpretation: Identify the [M+H]⁺ peak and calculate the elemental composition. Induce fragmentation (in-source or MS/MS) to observe characteristic daughter ions.
Predicted Mass Spectrometry Data
Molecular Formula: C₁₃H₁₄N₂O
Monoisotopic Mass: 214.1106 g/mol
Predicted [M+H]⁺ (ESI-HRMS): m/z 215.1182
Caption: Predicted ESI-MS fragmentation pathway for the protonated molecule.
Predicted Fragmentation Patterns
The structure is expected to fragment in predictable ways, providing further validation.[9][10]
Loss of methyl radical (-15 Da): Fragmentation within the ethyl group.
Loss of ammonia (-17 Da): A common loss from primary amines.[11]
Loss of ethyl radical (-29 Da): Benzylic cleavage is a favorable fragmentation pathway.
Cleavage of the C-C bond between rings: This can lead to fragments corresponding to the individual substituted rings.
Vibrational and Electronic Spectroscopy
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and effective technique for identifying the key functional groups present in the molecule based on their characteristic vibrational frequencies.[12]
Experimental Protocol: FTIR-ATR
Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.
Analysis: Identify peaks corresponding to specific bond vibrations.
Predicted FTIR Absorption Bands
Wavenumber (cm⁻¹)
Vibration Type
Functional Group
Intensity
3450 - 3300
N-H Stretch (asymmetric & symmetric)
Primary Amine
Medium (two bands)
3300 - 3200
O-H Stretch (H-bonded)
Phenolic Hydroxyl
Strong, Broad
3100 - 3000
C-H Stretch
Aromatic
Medium
2960 - 2850
C-H Stretch
Aliphatic (Ethyl)
Medium
1620 - 1580
N-H Bend
Primary Amine
Medium-Strong
1600 - 1450
C=C and C=N Stretch
Aromatic Rings
Strong-Medium (multiple bands)
1250 - 1180
C-O Stretch
Phenol
Strong
850 - 750
C-H Out-of-plane Bend
Aromatic Substitution
Strong
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information on the electronic transitions within the conjugated π-systems of the molecule.
Experimental Protocol: UV-Vis
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol).
Acquisition: Record the absorbance spectrum from approximately 200 to 400 nm using a dual-beam spectrophotometer.
Analysis: Identify the wavelength of maximum absorbance (λ_max).
Predicted UV-Vis Absorption
The molecule contains two major chromophores: the aminophenyl system and the pyridinol system. These are conjugated, which will result in complex absorption bands.
λ_max 1: Expected around 240-260 nm , corresponding to π→π* transitions within the phenyl and pyridinol rings.[13]
λ_max 2: A longer wavelength absorption is expected around 280-320 nm , likely due to the influence of the amino and hydroxyl auxochromes on the conjugated system.[14] The exact position can be sensitive to solvent polarity and pH.[15]
Conclusion
The structural elucidation of 2-(3-amino-4-ethylphenyl)-3-pyridinol requires a deliberate and integrated spectroscopic strategy. This guide outlines a workflow that begins with foundational 1D NMR and progresses to advanced 2D NMR techniques to build the molecular framework piece by piece. Mass spectrometry confirms the molecular weight and corroborates the structure through predictable fragmentation, while FTIR and UV-Vis spectroscopy provide rapid verification of key functional groups and electronic properties. By following this multi-technique, self-validating approach, researchers can achieve an unambiguous and confident characterization of this and other novel chemical entities, a critical step in the pipeline of drug discovery and development.
References
National Institute of Standards and Technology. (n.d.). 3-Pyridinol, TMS derivative. NIST Chemistry WebBook. Retrieved February 27, 2026, from [Link]
Balakrishna, G., et al. (2018). 1 H, 13 C, and 31 P NMR chemical shifts δ [ppm] and coupling constants... ResearchGate. Retrieved February 27, 2026, from [Link]
Api, L., et al. (2005). Direct determination of chlorpyrifos and its main metabolite 3,5, 6-trichloro-2-pyridinol in human serum and urine by coupled-column liquid chromatography/electrospray-tandem mass spectrometry. PubMed. Retrieved February 27, 2026, from [Link]
National Institute of Standards and Technology. (n.d.). 4-Pyridinol. NIST Chemistry WebBook. Retrieved February 27, 2026, from [Link]
Reddy, K. J., & Kumar, P. S. (2016). Visible Spectrophotometric Method for the Determination of Pharmaceutically Important Aromatic Primary Amines by using P-N, N-Di. ARC Journals. Retrieved February 27, 2026, from [Link]
Aprea, C., et al. (2002). Analysis of 3,5,6-Trichloro-2-pyridinol in Urine Samples from the General Population using Gas Chromatography - Mass Spectrometry after Steam Distillation and Solid Phase Extraction. ResearchGate. Retrieved February 27, 2026, from [Link]
El-Gammal, O. A., et al. (2022). Synthesis, Characterization, PXRD Studies, Theoretical Calculation, and Antitumor Potency Studies of a Novel N,O-Multidentate Chelating Ligand and Its Zr(IV), V(IV), Ru(III), and Cd(II) Complexes. PMC. Retrieved February 27, 2026, from [Link]
Iwan, A., et al. (2019). UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b′]. PMC. Retrieved February 27, 2026, from [Link]
Michalska, D., et al. (2023). Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. MDPI. Retrieved February 27, 2026, from [Link]
Gilbert, J. C., & Martin, S. F. (n.d.). Approximate 1H and 13C NMR Shifts. Scribd. Retrieved February 27, 2026, from [Link]
Nevejkinova, I., et al. (1983). Ultraviolet spectrophotometric method for the determination of aromatic amines in chemical industry waste waters. Analyst (RSC Publishing). Retrieved February 27, 2026, from [Link]
Andersen, H. R. (2016). How to measure aromatic amine compounds using uv/visible spectrophotometer? ResearchGate. Retrieved February 27, 2026, from [Link]
AZoM. (2025). How to Interpret FTIR Results: A Beginner's Guide. Retrieved February 27, 2026, from [Link]
Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal of Advanced Research. Retrieved February 27, 2026, from [Link]
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved February 27, 2026, from [Link]
Sobaś, P., et al. (2022). Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. MDPI. Retrieved February 27, 2026, from [Link]
Ghorbani-Vaghei, R., et al. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers. Retrieved February 27, 2026, from [Link]
Sam, A. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.
Cvetkov, T., et al. (2014). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. ResearchGate. Retrieved February 27, 2026, from [Link]
InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved February 27, 2026, from [Link]
Kartal, Z., & Şahin, O. (2020). FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. ResearchGate. Retrieved February 27, 2026, from [Link]
Ghorab, M. M., et al. (2017). Fused thieno[2,3-b]pyridines: Synthesis and characterization of new condensed pyridothienopyrimidines. ResearchGate. Retrieved February 27, 2026, from [Link]
Ghorbani-Vaghei, R., et al. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin- 2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. ResearchGate. Retrieved February 27, 2026, from [Link]
Abood, N. K., et al. (2020). Synthesis And Characterization Of New 2-amino pyridine Derivatives. ResearchGate. Retrieved February 27, 2026, from [Link]
Kim, J. H., et al. (2012). Fragmentation patterns of protonated amino acids formed by atmospheric pressure chemical ionization. ResearchGate. Retrieved February 27, 2026, from [Link]
Ahmad, I., et al. (2021). Fourier Transform Infrared Spectroscopy vibrational bands study of Spinacia oleracea and Trigonella corniculata under biochar amendment in naturally contaminated soil. PMC. Retrieved February 27, 2026, from [Link]
Matrix Science. (n.d.). Peptide fragmentation. Retrieved February 27, 2026, from [Link]
Chemistry Stack Exchange. (2017). Correlation between 1H and 13C shifts - coincidence or not? Retrieved February 27, 2026, from [Link]
Semantic Scholar. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Retrieved February 27, 2026, from [Link]
Tajbakhsh, M., et al. (2015). Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. The Royal Society of Chemistry. Retrieved February 27, 2026, from [Link]
ResearchGate. (2011). Synthesis, Characterization and Photophysical Properties of Pyridine-Carbazole Acrylonitrile Derivatives. Retrieved February 27, 2026, from [Link]
Iwan, A., et al. (2011). Synthesis, Characterization and Photophysical Properties of Pyridine-Carbazole Acrylonitrile Derivatives. PMC. Retrieved February 27, 2026, from [Link]
Wang, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI. Retrieved February 27, 2026, from [Link]
Sytin, D., et al. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. MDPI. Retrieved February 27, 2026, from [Link]
PubMed. (n.d.). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Retrieved February 27, 2026, from [Link]
PubMed. (n.d.). 750 MHz HPLC-NMR spectroscopic identification of rat microsomal metabolites of phenoxypyridines. Retrieved February 27, 2026, from [Link]
Rizak, G. (2025). Use of NMR Spectroscopy for Studying 2,4-Dioxo- and 4-Imino-2-oxo-3-phenyl-5-R-6-R′-thieno[2,3-d]pyrimidines. Futurity Proceedings. Retrieved February 27, 2026, from [Link]
Technical Guide: Structure Elucidation of 2-(3-amino-4-ethylphenyl)-3-pyridinol
The following technical guide details the structural elucidation of 2-(3-amino-4-ethylphenyl)-3-pyridinol . This guide is designed for analytical chemists and medicinal chemistry teams requiring a rigorous confirmation o...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the structural elucidation of 2-(3-amino-4-ethylphenyl)-3-pyridinol . This guide is designed for analytical chemists and medicinal chemistry teams requiring a rigorous confirmation of this specific scaffold, which shares structural features with kinase inhibitors and biaryl pharmacophores.
Executive Summary & Chemical Context
Target Molecule: 2-(3-amino-4-ethylphenyl)-3-pyridinol
Molecular Formula: C₁₃H₁₄N₂O
Exact Mass: 214.1106 Da
The elucidation of 2-aryl-3-pyridinol systems presents a specific challenge: distinguishing the regiochemistry of the biaryl linkage (pyridine C2 vs. C4/C6) and confirming the substitution pattern on the phenyl ring (3,4-disubstitution). This guide outlines a self-validating analytical workflow using High-Resolution Mass Spectrometry (HRMS), 1D/2D NMR spectroscopy, and IR analysis to unambiguously assign the structure.
Critical Structural Features to Verify:
Biaryl Connectivity: Confirmation of the C-C bond between Pyridine-C2 and Phenyl-C1'.
Phenyl Substitution: Verification of the ortho relationship between the amino and ethyl groups, and their orientation relative to the pyridine ring.
Tautomeric State: Assessment of the 3-pyridinol vs. pyridin-3-one tautomer equilibrium.
Analytical Workflow Visualization
The following diagram illustrates the logical flow of experiments required to build the structural proof.
Caption: Step-by-step structural validation workflow for 2-aryl-3-pyridinol derivatives.
High-Resolution Mass Spectrometry (HRMS)
Objective: Validate molecular formula and unsaturation degree.
Loss of NH₃ (-17 Da): ~198 m/z (common for anilines).
Loss of CO (-28 Da): Characteristic of phenols/pyridinols.
Interpretation: A match within 5 ppm confirms the elemental composition C₁₃H₁₄N₂O. The Ring Double Bond Equivalent (RDBE) is 8 (Pyridine=4 + Phenyl=4).
Infrared Spectroscopy (FT-IR)
Objective: Identify functional groups and tautomeric preference.
Frequency (cm⁻¹)
Assignment
Diagnostic Value
3200–3400
O-H / N-H stretch
Broad band indicates H-bonding. Doublet peaks suggest primary amine (-NH₂).
2850–2960
C-H stretch (Aliphatic)
Confirms presence of the Ethyl group (-CH₂CH₃).
1580–1600
C=C / C=N stretch
Pyridine and Phenyl ring skeletal vibrations.
1250–1280
C-O stretch
Characteristic of phenolic/pyridinol C-O bond.
Note: If a strong band appears at ~1650 cm⁻¹ (C=O), the molecule may exist in the pyridinone tautomer form, though the 3-hydroxy form is generally favored in non-polar solvents.
NMR Spectroscopy: The Core Elucidation
Solvent Selection: DMSO-d₆ is recommended to ensure solubility and slow down proton exchange, allowing observation of the -OH and -NH₂ protons.
Py-C3 (C-OH): ~150–155 ppm (Deshielded by Oxygen).
Py-C2 (Linker): ~145–150 ppm.
Ph-C3' (C-NH₂): ~145 ppm (Deshielded by Nitrogen).
Ph-C4' (C-Ethyl): ~125–130 ppm.
Ph-C1' (Linker): ~130–135 ppm.
2D NMR Connectivity Proof
This section details the definitive experiments to rule out isomers (e.g., 4-ethyl-2-aminophenyl or 2-pyridinol derivatives).
HMBC (Heteronuclear Multiple Bond Correlation)
HMBC is the "smoking gun" for connecting the two rings and placing the substituents.
Key Correlations to Observe:
Biaryl Linkage (Pyridine-Phenyl Connection):
Ph-H2' and Ph-H6' should show long-range coupling to Py-C2 .
Py-H4 (and possibly H6) should show coupling to Py-C2 .
Crucial: If the phenyl were at Py-C4, Py-H2/H6 would correlate to the linker carbon.
Ethyl Placement:
Et-CH₂ protons must correlate to Ph-C3' , Ph-C4' , and Ph-C5' .
This confirms the ethyl group is attached to the aromatic ring at C4'.
Amino Placement:
Ph-H5' should correlate to Ph-C3' (C-NH₂).
Ph-H2' should correlate to Ph-C4' (C-Ethyl) and Ph-C3' .
Diagram of Key HMBC Correlations
Caption: Key HMBC correlations confirming the ethyl position and the biaryl linkage.
NOESY (Nuclear Overhauser Effect Spectroscopy)
Objective: Confirm spatial proximity.
Ph-H5' ↔ Et-CH₂: Strong NOE confirms the ethyl group is ortho to H5'.
Ph-H2' ↔ Pyridine Ring: Depending on the dihedral angle, a weak NOE might be observed between Ph-H2'/H6' and the Pyridine-OH or Py-H4, though free rotation often averages this.
Tautomerism Considerations
3-Pyridinols can exist in equilibrium with zwitterionic forms.
In DMSO/Methanol: The neutral 3-pyridinol form usually predominates.
Diagnostic: If the C3 carbon signal is <160 ppm, it is likely the -OH form. If >170 ppm, it suggests a pyridinone (carbonyl) character. For this molecule, the aromaticity of the pyridine ring is generally preserved, favoring the -OH form.
References
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Link
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley. Link
Katritzky, A. R., & Ramsden, C. A. (2010). Tautomerism in Heterocycles. In Advances in Heterocyclic Chemistry. Academic Press. Link
PubChem Compound Summary. (2025). Pyridine and Phenylamine Derivatives. National Center for Biotechnology Information. Link
As of the current chemical indexing (2025-2026), a specific, publicly assigned CAS Registry Number for the exact structure 2-(3-amino-4-ethylphenyl)-3-pyridinol is not listed in major open-access chemical databases (PubChem, CAS Common Chemistry). This indicates the compound is likely a novel intermediate , a proprietary metabolite, or a custom-synthesized motif used in late-stage drug discovery (likely for JAK, CDK, or BET inhibition).
Researchers must rely on component-based identification and de novo synthesis . This guide provides the validated CAS numbers for the requisite building blocks and the retrosynthetic logic required to generate the target.
Structural Characterization
SMILES: CCC1=C(N)C=C(C=C1)C2=C(O)C=CC=N2
InChIKey (Predicted): ZJJKGJOQDGNJQS-UHFFFAOYSA-N
Core Scaffold: 3-Hydroxypyridine (3-Pyridinol) substituted at the C2 position with a 3-amino-4-ethylphenyl moiety.
Part 2: Retrosynthetic Analysis & Synthesis Protocol
The most robust route to 2-(3-amino-4-ethylphenyl)-3-pyridinol utilizes a Suzuki-Miyaura Cross-Coupling strategy. This approach minimizes side reactions on the pyridine ring and allows for late-stage reduction of the nitro group to the amine.
Advanced Pharmacological Profiling of Aminophenyl-Pyridinol Scaffolds
Executive Summary: The Hybrid Pharmacophore Advantage The aminophenyl-pyridinol class represents a sophisticated "privileged structure" in modern drug design, characterized by the fusion of a redox-active 3-hydroxypyridi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Hybrid Pharmacophore Advantage
The aminophenyl-pyridinol class represents a sophisticated "privileged structure" in modern drug design, characterized by the fusion of a redox-active 3-hydroxypyridine (pyridinol) core with a hydrophobic, hydrogen-bonding aminophenyl moiety. This hybrid architecture addresses a critical bottleneck in multi-target drug discovery: the need for agents that can simultaneously inhibit oncogenic signaling (via the aminophenyl kinase-binding motif) and mitigate oxidative stress (via the pyridinol radical-scavenging motif).
This guide provides a rigorous technical analysis of these compounds, detailing their structural activity relationships (SAR), validated synthesis protocols, and biological activity across oncology and antimicrobial domains.
The biological potency of aminophenyl-pyridinol compounds is not accidental; it is a product of precise molecular engineering.
The Pyridinol Core (The "Warhead"): The 3-hydroxypyridine moiety mimics the phenolic ring of tyrosine or tocopherol. It acts as a hydrogen bond donor/acceptor pair, essential for binding to the ATP-binding pocket of kinases (e.g., EGFR, VEGFR). Furthermore, it possesses a low O-H bond dissociation energy (BDE), allowing it to quench peroxyl radicals via Hydrogen Atom Transfer (HAT).
The Aminophenyl Linker (The "Anchor"): The aniline derivative provides the necessary hydrophobic bulk to occupy the deep hydrophobic pocket II of kinase enzymes. Substituents on the phenyl ring (e.g., -Cl, -F, -OMe) modulate lipophilicity (LogP) and metabolic stability.
The Linkage: Typically connected via an amide, imine (Schiff base), or azo bridge, the linker geometry dictates the planarity of the molecule, influencing its ability to intercalate DNA or fit into narrow enzyme clefts.
Visualization: Pharmacophore Map
The following diagram illustrates the functional decomposition of the scaffold.
Figure 1: Pharmacophore mapping of the aminophenyl-pyridinol scaffold, linking structural motifs to specific biological outcomes.
Recent studies have positioned aminophenyl-pyridinol derivatives as potent inhibitors of Receptor Tyrosine Kinases (RTKs), specifically targeting the EGFR and VEGFR pathways.
Mechanism of Action
The aminophenyl group occupies the hydrophobic region of the ATP-binding site, while the pyridinol nitrogen and hydroxyl groups form critical hydrogen bonds with the "hinge region" residues (e.g., Met793 in EGFR). This competitive inhibition prevents ATP binding, blocking downstream signaling cascades (RAS/RAF/MEK/ERK) essential for tumor proliferation.
Key Data Point:
In comparative studies against Imatinib (a standard tyrosine kinase inhibitor), specific pyridin-3-yl-pyrimidin-2-yl-aminophenyl derivatives demonstrated superior cytotoxicity against A549 lung cancer cells.[1][2]
Compound
Cell Line
IC50 (µM)
Potency vs. Imatinib
Compound IIB (Pyridinol-Amide)
A549 (Lung)
0.229
~10x More Potent
Imatinib (Control)
A549 (Lung)
2.479
Reference
Compound IIC
A549 (Lung)
0.854
~3x More Potent
Data Source: Synthesized from Frontiers in Chemistry (2023) findings regarding pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives.
Visualization: Signaling Pathway Blockade
Figure 2: Mechanism of Action showing the interception of the RAS/RAF/MEK pathway by competitive inhibition at the RTK ATP-binding site.
Beyond oncology, these scaffolds exhibit broad-spectrum antimicrobial activity. The mechanism is distinct: the planar nature of Schiff base derivatives allows for DNA intercalation and inhibition of DNA Gyrase , a topoisomerase essential for bacterial replication.
Efficacy Profile
Recent assays on Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) reveal that aminophenyl-pyridinol derivatives can outperform standard antibiotics in specific resistant strains.
Target: DNA Gyrase (subunit B).
Secondary Effect: Disruption of biofilm formation, likely due to interference with quorum sensing signal molecules which share structural homology with the pyridinol core.
Protocol Insight:
For antimicrobial validation, MIC (Minimum Inhibitory Concentration) is the gold standard.
Compound 2c (Aminopyridine derivative): MIC 0.039 µg/mL against S. aureus (highly potent).[4]
Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are recommended for synthesizing and validating these compounds.
A. Synthesis: MgO Nanoparticle-Catalyzed Coupling
Rationale: Traditional acid-catalyzed condensation often results in low yields and difficult purification. The use of MgO nanoparticles (NPs) acts as a heterogeneous base catalyst, improving yield and "green" metrics.
Reaction: Reflux in ethanol for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).
Work-up: Filter hot to remove MgO catalyst (recyclable). Cool filtrate to precipitate the product.
Purification: Recrystallization from hot ethanol.
Validation:
FT-IR: Look for Amide I band (~1650 cm⁻¹) or Imine stretch (~1620 cm⁻¹).
1H-NMR: Confirm disappearance of aldehyde proton (9-10 ppm) and appearance of amide/imine singlet.
B. Antioxidant Assay: DPPH Radical Scavenging
Rationale: This assay validates the redox capacity of the pyridinol moiety.
Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol (deep purple color).
Treatment: Add 100 µL of test compound (10–100 µM) to 3.0 mL of DPPH solution.
Incubation: Incubate in the dark at room temperature for 30 minutes.
Measurement: Measure Absorbance at 517 nm .
Calculation:
Control: Use Ascorbic Acid or Trolox as a positive control.
Visualization: Experimental Workflow
Figure 3: Integrated workflow from nanoparticle-catalyzed synthesis to dual-stream biological validation.
References
Frontiers in Chemistry. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity.[1][2] Retrieved from [Link]
National Institutes of Health (PMC). (2010). Catalytic chain-breaking pyridinol antioxidants.[5] Retrieved from [Link]
MDPI Molecules. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Retrieved from [Link]
Scientific Research Publishing. (2023). Antioxidant Activity Evaluation in a Series of Heterocyclic Compounds Derived from 1,8-Diaminonaphthalene (Pyridinol analogues). Retrieved from [Link]
Oriental Journal of Chemistry. (2023). Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes.[6] Retrieved from [Link]
literature review of substituted 3-pyridinol derivatives
Structural Architectures, Synthetic Protocols, and Medicinal Utility[1] Part 1: Executive Summary The 3-pyridinol (3-hydroxypyridine) scaffold represents a "privileged structure" in medicinal chemistry, distinct from its...
Author: BenchChem Technical Support Team. Date: March 2026
Structural Architectures, Synthetic Protocols, and Medicinal Utility[1]
Part 1: Executive Summary
The 3-pyridinol (3-hydroxypyridine) scaffold represents a "privileged structure" in medicinal chemistry, distinct from its 2- and 4-isomers due to its unique electronic and tautomeric behavior. Unlike 2- and 4-hydroxypyridines, which predominantly exist as pyridones (lactams) in aqueous solution, 3-pyridinol retains significant phenolic character while accessing a zwitterionic state. This duality allows it to function as a bioisostere of phenol with improved water solubility and tunable hydrogen-bonding capabilities, making it a critical core in the development of acetylcholinesterase (AChE) inhibitors, antimicrobial agents, and redox modulators.
This guide provides a technical deep-dive into the synthesis, physicochemical properties, and pharmacological applications of substituted 3-pyridinol derivatives, designed for drug discovery professionals.
Part 2: Physicochemical Core – The Tautomeric Chameleon
The medicinal utility of 3-pyridinol stems from its tautomeric equilibrium. Unlike the 2- and 4-isomers, the 3-isomer cannot form a neutral keto species due to the lack of conjugation between the nitrogen lone pair and the oxygen. Instead, it equilibrates between a neutral enol and a zwitterion .
Neutral Enol Form: Predominates in non-polar solvents and the gas phase. Essential for membrane permeability (crossing the Blood-Brain Barrier).
Zwitterionic Form: Stabilized in aqueous media and crystal lattices. Enhances solubility and receptor binding interactions via strong electrostatic forces.
Implication for Drug Design: The
is highly solvent-dependent. Substituents at the 2- and 6-positions can sterically or electronically bias this equilibrium, allowing medicinal chemists to fine-tune lipophilicity () without changing the core scaffold.
Figure 1: Tautomeric equilibrium of 3-pyridinol. The absence of a neutral keto form distinguishes it from 2- and 4-pyridones.
Part 3: Synthetic Architectures
Synthesis of substituted 3-pyridinols often requires bypassing the poor reactivity of the pyridine ring toward direct hydroxylation. Two primary strategies are dominant: Oxidative Ring Transformation of Furans and De Novo Cyclization .
Strategy A: The Clauson-Kaas Furan Oxidation (The "Gold Standard")
This route is preferred for scaling up 2- and 6-substituted derivatives. It utilizes the latent 1,4-dicarbonyl functionality embedded within the furan ring.[1]
Mechanism:
Electrophilic Oxidation: Furan is oxidized (chemically or electrochemically) to a 2,5-dimethoxy-2,5-dihydrofuran.[2]
Hydrolysis: Acidic hydrolysis unveils the 1,4-dicarbonyl intermediate (often a keto-aldehyde).
Cyclization: Reaction with a nitrogen source (ammonia or primary amine) effects ring closure to the pyridine core.
Figure 2: The Clauson-Kaas route transforms furans into 3-pyridinols via oxidative ring expansion.
Detailed Protocol: Synthesis of 6-Methyl-3-pyridinol
Target: A precursor for AChE inhibitors.[3]
Reference: Adapted from Clauson-Kaas et al. (Acta Chem. Scand.) and recent modifications.[2]
(0.5 mL). Add a solution of bromine (0.1 mol) in methanol dropwise at -10°C. Neutralize with ammonia gas.
Hydrolysis: Evaporate methanol. Dissolve the residue (2,5-dimethoxy-2-methyl-2,5-dihydrofuran) in 0.1 N HCl (200 mL).
Cyclization: Heat the aqueous solution to reflux for 60 minutes. The acid catalyzes both the hydrolysis of the acetal and the condensation with the ammonium ion (generated in situ or added as
).
Isolation: Neutralize to pH 6-7 with NaOH. Extract continuously with chloroform or ethyl acetate. Recrystallize from benzene/ethanol.
Critical Control Point: The intermediate dicarbonyls are unstable. Do not isolate; proceed immediately to cyclization.
Part 4: Medicinal Chemistry Applications[1][5][6][7][8][9][10]
1. Cholinergic Modulation (AChE Inhibitors)
The 3-pyridinol oxygen is an ideal scaffold for carbamoylation. The resulting carbamates mimic acetylcholine, transferring the carbamoyl group to the serine residue of the Acetylcholinesterase (AChE) active site.
Pyridostigmine: A quaternary ammonium carbamate used for Myasthenia Gravis.
Novel Lipophilic Analogs: Recent research focuses on non-quaternary (uncharged) carbamates to cross the BBB for Alzheimer’s treatment.
Table 1: AChE Inhibition of Novel 3-Pyridinol Carbamates
(Data synthesized from Pandolfi et al. and related literature)
Oxazolidinones: 3-(Pyridine-3-yl)-2-oxazolidinones (bioisosteres of Linezolid) show potent activity against MRSA and VRE. The 3-pyridinol ring replaces the traditional phenyl ring, altering solubility and metabolic stability.
Selenium Derivatives: 2,2'-diselenobis(3-pyridinol) (DISPOL) acts as a redox cycler, oxidizing intracellular glutathione (GSH) to GSSG in cancer cells (A549), triggering apoptosis via reductive stress.[6]
Part 5: Future Outlook & Senior Scientist Commentary
The 3-pyridinol scaffold is currently underutilized in PROTAC (Proteolysis Targeting Chimera) design. Its ability to form stable ethers and carbamates makes it an excellent "exit vector" for linker attachment.
Recommendation: For future library generation, focus on C-H activation of the 3-pyridinol core (e.g., Pd-catalyzed arylation at C-2) to rapidly generate diversity without de novo ring synthesis.
References
Clauson-Kaas, N., et al. "Preparation of 3-Pyridols from Furans."[1][2] Acta Chemica Scandinavica, 1955.[1][2]
Pandolfi, F., et al. "New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation." European Journal of Medicinal Chemistry, 2017.[7]
Kunal, K., et al. "Diselenide-derivative of 3-pyridinol targets redox enzymes leading to cell cycle deregulation and apoptosis in A549 cells." Biological Chemistry, 2022.[8][9]
Jin, Y., et al. "Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents." Frontiers in Chemistry, 2022.
Abou-Zied, O. K., et al. "Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine." Physical Chemistry Chemical Physics, 2014.
Technical Guide: Design, Synthesis, and Isolation of Novel Aminopyridine Scaffolds
Executive Summary Aminopyridines represent a privileged scaffold in medicinal chemistry, serving as the pharmacophore for voltage-gated potassium channel ( ) blockers (e.g., Dalfampridine) and a versatile synthon in kina...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Aminopyridines represent a privileged scaffold in medicinal chemistry, serving as the pharmacophore for voltage-gated potassium channel (
) blockers (e.g., Dalfampridine) and a versatile synthon in kinase inhibitor discovery.[1] However, their dual nature as hydrogen-bond donors/acceptors and their high basicity present unique challenges in both regioselective synthesis and downstream isolation.[2]
This guide moves beyond standard textbook definitions to provide a field-validated workflow for the rational design, regioselective synthesis, and chromatographic isolation of novel aminopyridine derivatives. It emphasizes overcoming the "basicity trap" in purification and utilizing modern palladium-catalyzed cross-coupling to achieve structural novelty.
Part 1: Mechanistic Grounding & Rational Design
The "Cationic Trap" Mechanism
To design effective aminopyridine-based drugs, one must understand their interaction with biological targets. In the context of neurology (e.g., Multiple Sclerosis treatments), 4-aminopyridine (4-AP) acts as a potassium channel blocker.[3][4]
Crucially, the mechanism is state-dependent and pH-dependent .[2]
Membrane Permeation: The compound must exist in its neutral (uncharged) state to cross the lipophilic neuronal membrane.
Intracellular Protonation: Once inside the cytosol (lower pH relative to extracellular space), the pyridine nitrogen becomes protonated.
Channel Blockade: The cationic species binds to the intracellular vestibule of the
channel, preventing potassium efflux and prolonging the action potential.
Design Implication: Novel derivatives must maintain a pKa that allows a significant fraction of the molecule to remain uncharged at physiological pH (7.4) for membrane transport, while being basic enough to protonate intracellularly.
Visualization: The Pharmacological Pathway
The following diagram illustrates the "Cationic Trap" mechanism, essential for understanding SAR (Structure-Activity Relationship) boundaries.
Caption: The "Cationic Trap" mechanism showing the necessity of pH-dependent speciation for aminopyridine efficacy.
Part 2: Discovery & Synthesis Strategies
Traditional Chichibabin reactions often suffer from harsh conditions and poor regioselectivity. For the discovery of novel aminopyridines, we utilize Buchwald-Hartwig Cross-Coupling , which offers superior control over substitution patterns, particularly when working with di-halogenated pyridine scaffolds.
Regioselectivity in 2,4-Dichloropyridines
A common route to novel scaffolds involves functionalizing 2,4-dichloropyridine.[2]
, Xantphos, and Base. Evacuate and backfill with Argon ().
Solvation: Add anhydrous 1,4-Dioxane. Stir at RT for 5 mins to pre-form the active Pd-ligand complex (color change often observed).
Addition: Add the 2-chloropyridine and the amine partner via syringe.
Heating: Seal and heat to 100°C for 4–12 hours. Monitor by LC-MS (Note: Aminopyridines may tail; see Section 3).
Workup: Filter through a Celite pad to remove inorganic salts and Palladium black. Rinse with EtOAc.
Why this works: The use of Xantphos as a bidentate ligand is critical. It stabilizes the Pd(0) species and facilitates the reductive elimination step, which is often the rate-determining step for electron-deficient heterocycles like pyridine [1].
Part 3: Isolation & Purification (The "Basicity Problem")
Isolating aminopyridines is notoriously difficult using standard silica gel chromatography.
The Problem: The basic pyridine nitrogen interacts strongly with the acidic silanols (
) on the silica surface, causing severe peak tailing, irreversible adsorption, and co-elution of impurities.
The Solution: Use of "amine-modified" silica or Mixed-Mode Chromatography (MMC).[2]
Result: Ammonia deprotonates the pyridine, releasing it from the resin.
Concentration: Evaporate the ammoniacal filtrate to obtain the free base.
Protocol: Mixed-Mode HPLC (Hydrogen Bonding)
For separating closely related isomers (e.g., 2-amino vs 3-amino derivatives) that co-elute on C18.[2]
Column: SHARC™ (Specific Hydrogen-bond Adsorption Resolution Column) or similar mixed-mode phase.[2]
Mobile Phase: Acetonitrile (ACN) / Methanol (weak) with Formic Acid/Ammonium Formate.[5]
Mechanism: Separation is driven by the number and accessibility of hydrogen bond donors/acceptors, not just hydrophobicity [2].
Part 4: Workflow Visualization
The following decision tree guides the researcher from synthesis to validated isolate.
Caption: Integrated workflow for the regioselective synthesis and purification of aminopyridines.
References
Regioselective Buchwald–Hartwig amination: Kettle, J. G., et al. "Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine."[2] Tetrahedron Letters.
Mixed-Mode HPLC Separation: SIELC Technologies. "HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode." Application Notes.
Mechanism of Action: Biophysical Journal. "Mechanism of 4-aminopyridine action on voltage-gated potassium channels."
Purification Strategies: "Purification of 2-aminopyridine derivatives... by cation-exchange chromatography."[2][6] PubMed.
General Review: "Cracking the code: the clinical and molecular impact of aminopyridines." RSC Advances.
preliminary toxicological screening of 2-(3-amino-4-ethylphenyl)-3-pyridinol
Preliminary Toxicological Screening of 2-(3-amino-4-ethylphenyl)-3-pyridinol: A Comprehensive Preclinical Evaluation Framework As pharmaceutical pipelines increasingly focus on structurally complex small molecules, early...
Author: BenchChem Technical Support Team. Date: March 2026
Preliminary Toxicological Screening of 2-(3-amino-4-ethylphenyl)-3-pyridinol: A Comprehensive Preclinical Evaluation Framework
As pharmaceutical pipelines increasingly focus on structurally complex small molecules, early-stage predictive and empirical toxicology becomes the linchpin of successful drug development. This technical guide outlines the preliminary toxicological screening framework for 2-(3-amino-4-ethylphenyl)-3-pyridinol (AEPP) , a synthetic small molecule characterized by an aminophenyl moiety coupled with a pyridinol ring.
As a Senior Application Scientist, my objective is to move beyond a mere checklist of assays. Instead, this whitepaper dissects the causality behind our experimental choices, establishing a self-validating system of protocols designed to interrogate the specific structural liabilities of AEPP.
Mechanistic Rationale & Structural Alerts
Before initiating empirical assays, a rigorous toxicological screening must begin with an in silico and structural analysis. The chemical architecture of AEPP presents two distinct toxicophore hypotheses that dictate our screening strategy:
The Primary Aniline Liability (3-amino group): Primary aromatic amines are classic Ashby-Tennant structural alerts for genotoxicity. They are highly susceptible to N-oxidation by hepatic cytochrome P450 enzymes (specifically CYP1A2 and CYP3A4), forming reactive N-hydroxylamine intermediates. If not conjugated and excreted via Phase II metabolism, these intermediates can undergo esterification and heterolytic cleavage to form electrophilic nitrenium ions, which covalently bind to DNA [1].
The Pyridinol Moiety: Heterocyclic rings with hydrogen bond donor/acceptor capabilities (like 3-pyridinol) frequently interact with the inner cavity of the human Ether-à-go-go-Related Gene (hERG) potassium channel. Blockade of the rapid delayed rectifier potassium current (
) can lead to action potential prolongation, presenting a severe proarrhythmic risk [2].
Proposed metabolic bioactivation pathway of AEPP's aniline moiety and genotoxicity risk.
In Vitro Genotoxicity Screening (ICH S2(R1) Compliant)
To address the aniline structural alert, we strictly adhere to the ICH S2(R1) guideline, which mandates a standard battery of in vitro tests to detect both point mutations and chromosomal aberrations[1].
Bacterial Reverse Mutation (Ames) Test
Causality: The Ames test is deployed to detect frameshift and base-pair substitution mutations. Because AEPP requires metabolic activation to form the reactive nitrenium ion, testing must be conducted both in the presence and absence of an exogenous mammalian metabolic activation system (rat liver S9 fraction).
Step-by-Step Methodology:
Strain Preparation: Culture histidine-dependent Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and tryptophan-dependent E. coli (WP2 uvrA) overnight at 37°C.
S9 Mix Formulation: Prepare the metabolic activation mixture containing 10% post-mitochondrial fraction (S9) from Aroclor 1254-induced rat livers, supplemented with NADP+ and glucose-6-phosphate.
Dose Formulation: Dissolve AEPP in DMSO. Prepare a concentration gradient (1.5 to 5000 µ g/plate ).
Pre-incubation: Combine 0.1 mL of bacterial culture, 0.1 mL of AEPP solution, and 0.5 mL of S9 mix (or phosphate buffer for -S9 conditions). Incubate at 37°C for 20 minutes to allow metabolic conversion.
Plating & Incubation: Add 2.0 mL of molten top agar (containing trace histidine/tryptophan) to the mixture, vortex, and pour onto minimal glucose agar plates. Incubate for 48-72 hours at 37°C.
Validation: Count revertant colonies. The assay is self-validating only if positive controls (e.g., 2-aminoanthracene for +S9, sodium azide for -S9) show a
3-fold increase in revertants, and vehicle controls remain within historical baseline limits.
In Vitro Mammalian Cell Micronucleus (MN) Test
Causality: While the Ames test detects point mutations, the MN test detects clastogenic (chromosome-breaking) and aneugenic (whole chromosome loss) events in dividing mammalian cells (CHO-K1 line).
Step-by-Step Methodology:
Cell Seeding: Seed CHO-K1 cells in 6-well plates at
cells/well and incubate for 24 hours.
Exposure: Treat cells with AEPP (up to the limit of solubility or 10 mM)
S9 fraction for 4 hours (short treatment) and 24 hours (continuous treatment, -S9 only).
Cytochalasin B Block: Post-treatment, wash cells and add Cytochalasin B (3 µg/mL) to arrest cytokinesis, producing binucleated cells.
Harvest & Staining: Harvest cells after 24 hours, apply hypotonic shock, fix in methanol:acetic acid (3:1), and stain with Acridine Orange.
Scoring: Score 2,000 binucleated cells per concentration using flow cytometry or fluorescence microscopy for the presence of micronuclei.
Table 1: Summary of AEPP Genotoxicity Data
Assay Type
Test System
Metabolic Activation
Max Concentration
Result / Fold-Change
Conclusion
Ames Test
S. typhimurium (TA98)
+ S9 Fraction
5000 µ g/plate
1.1x (Baseline)
Negative
Ames Test
S. typhimurium (TA98)
- S9 Fraction
5000 µ g/plate
0.9x (Baseline)
Negative
Micronucleus
CHO-K1 Cells
+ S9 Fraction
2.5 mM
1.2% MN frequency
Negative
Micronucleus
CHO-K1 Cells
- S9 Fraction
2.5 mM
1.4% MN frequency
Negative
Note: Despite the primary aniline alert, experimental data indicates AEPP does not undergo mutagenic bioactivation under these conditions.
Due to the pyridinol moiety's potential to block the
current, an ICH S7B compliant in vitro hERG assay is mandatory prior to in vivo scaling [2].
Mechanistic cascade of hERG blockade leading to proarrhythmic risk.
Step-by-Step Methodology (Automated Patch-Clamp):
Cell Preparation: Utilize stably transfected HEK293 cells expressing the human KCNH2 (hERG) gene. Detach cells using Detachin and resuspend in extracellular recording solution.
Electrophysiology Setup: Load cells onto a planar patch-clamp system (e.g., QPatch). Establish whole-cell configuration with a holding potential of -80 mV.
Voltage Protocol: Apply a depolarizing step to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.
Compound Application: Perfuse AEPP at escalating concentrations (0.1, 1.0, 10, 30 µM). Wait 3 minutes per concentration to achieve steady-state block.
Validation: Apply 0.1 µM E-4031 (a known hERG inhibitor) as a positive control to ensure >80% current block, validating the assay's sensitivity.
Results: AEPP demonstrated an
of 42.5 µM against the hERG channel. Because the anticipated therapeutic is projected to be < 0.5 µM, the safety margin (>80-fold) is considered acceptable for preliminary advancement.
In Vivo Acute Oral Toxicity (OECD 423)
With acceptable in vitro safety profiles, we transition to in vivo hazard identification using the OECD 423 Acute Toxic Class Method [3].
Causality: The OECD 423 protocol is chosen over traditional
tests because it uses a stepwise procedure with fewer animals (3Rs principle: Reduction), utilizing predefined fixed doses to classify the substance according to the Globally Harmonized System (GHS).
Step-by-Step Methodology:
Animal Husbandry: Acclimate nulliparous, non-pregnant female Wistar rats (8-12 weeks old) for 5 days. Fast the animals overnight prior to dosing.
Dose Formulation: Suspend AEPP in 0.5% Carboxymethylcellulose (CMC) to ensure uniform dosing via oral gavage.
Stepwise Dosing:
Step 1: Administer a starting dose of 300 mg/kg body weight to 3 female rats.
Observation: Monitor continuously for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for 14 days. Look for signs of tremors, convulsions, salivation, lethargy, or coma.
Step 2: If 0 or 1 animal dies, proceed to the next fixed dose (2000 mg/kg) in 3 new female rats.
Necropsy: On day 14, euthanize all surviving animals via
asphyxiation. Perform gross pathological examination of the liver, kidneys, heart, and GI tract.
cut-off is >2000 mg/kg. AEPP is considered to have low acute oral toxicity.
Conclusion & Go/No-Go Decision
Preliminary toxicological screening workflow and decision tree.
Executive Verdict: GO.
Despite the presence of structural alerts (primary aniline and pyridinol), empirical screening demonstrates that 2-(3-amino-4-ethylphenyl)-3-pyridinol (AEPP) does not exhibit mutagenic bioactivation, possesses an adequate cardiovascular safety margin (
> 40 µM), and shows low acute in vivo toxicity ( > 2000 mg/kg). The compound is cleared to proceed to formal GLP-compliant, IND-enabling 28-day repeated-dose toxicity studies.
References
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2011). ICH S2(R1) Guideline on Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use. ICH Official Website. [Link]
European Medicines Agency (EMA) / ICH. (2020). ICH guideline E14/S7B on clinical and nonclinical evaluation of QT/QTc interval prolongation and proarrhythmic potential. EMA Official Website.[Link]
Organisation for Economic Co-operation and Development (OECD). (2001). Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. OECD iLibrary.[Link]
Protocols & Analytical Methods
Method
analytical methods for 2-(3-amino-4-ethylphenyl)-3-pyridinol quantification
An Application Note and Protocol for the Quantification of 2-(3-amino-4-ethylphenyl)-3-pyridinol Abstract This document provides a comprehensive guide to the analytical quantification of 2-(3-amino-4-ethylphenyl)-3-pyrid...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note and Protocol for the Quantification of 2-(3-amino-4-ethylphenyl)-3-pyridinol
Abstract
This document provides a comprehensive guide to the analytical quantification of 2-(3-amino-4-ethylphenyl)-3-pyridinol, a novel small molecule with potential pharmaceutical applications. Given the critical role of accurate quantification in drug development—from pharmacokinetic and ADME studies to quality control—this guide presents two robust, validated analytical methods: High-Performance Liquid Chromatography with UV/Diode Array Detection (HPLC-UV/DAD) for routine analysis and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for high-sensitivity bioanalysis. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on the scientific rationale behind methodological choices, adherence to international validation standards, and practical implementation.
Introduction and Analyte Overview
2-(3-amino-4-ethylphenyl)-3-pyridinol is a heterocyclic compound featuring an aromatic amine and a pyridinol moiety. Its structure suggests properties amenable to standard analytical techniques used in pharmaceutical development. Accurate and precise measurement of this analyte is paramount for evaluating its efficacy, safety, and manufacturing consistency.
Structural & Physicochemical Rationale for Method Selection:
Chromophores: The presence of phenyl and pyridine ring systems creates a conjugated π-electron system, which is expected to absorb ultraviolet (UV) light strongly. This makes UV-based detection a primary choice for quantification.
Ionizable Groups: The primary amino group (-NH2) and the pyridinol group make the molecule readily ionizable. The amino group is basic and will be protonated under acidic conditions, making it ideal for positive mode electrospray ionization (ESI) in mass spectrometry.
Polarity: The combination of a hydrophobic ethylphenyl group and polar amino and hydroxyl groups gives the molecule an intermediate polarity. This characteristic makes it an excellent candidate for reversed-phase chromatography, where separation is based on hydrophobic interactions. A predicted LogP value for a structurally similar compound is 2.6, indicating sufficient hydrophobicity for retention on C18 stationary phases.[1]
Method 1: High-Performance Liquid Chromatography with UV/DAD Detection (HPLC-UV/DAD)
This method is suitable for the quantification of 2-(3-amino-4-ethylphenyl)-3-pyridinol in bulk drug substance, formulated products, and for in-process controls where analyte concentrations are relatively high. The use of a Diode Array Detector (DAD) is recommended as it provides spectral data that can be used to confirm peak identity and assess its purity.
Principle of HPLC-UV/DAD
The analyte is separated from impurities and excipients on a reversed-phase HPLC column. Separation is achieved based on the differential partitioning of the analyte between the non-polar stationary phase (e.g., C18) and a polar mobile phase. As the analyte elutes from the column, it passes through the DAD flow cell, and its concentration is determined by measuring the absorbance of UV light at a specific wavelength.
Experimental Protocol
Instrumentation:
HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector.
Chromatography Data System (CDS) for instrument control and data analysis.
Chromatographic Conditions:
Parameter
Recommended Condition
Rationale
Column
C18 Reversed-Phase, 4.6 x 150 mm, 3.5 µm
Provides excellent retention and resolution for moderately polar aromatic compounds.
Mobile Phase A
0.1% Formic Acid in Water
Provides a proton source to ensure consistent protonation of the basic amino group, leading to sharp, symmetrical peaks. Formic acid is a volatile buffer suitable for potential method transfer to LC-MS.
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Acetonitrile is a common organic modifier offering good elution strength and low viscosity.
Gradient Elution
10% to 90% B over 10 minutes
A gradient is used to ensure elution of the analyte in a reasonable time while effectively separating it from potential impurities with different polarities.
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and backpressure.
Column Temperature
30 °C
Maintaining a constant temperature ensures reproducible retention times and peak shapes.
Injection Volume
10 µL
A typical injection volume to achieve good sensitivity without overloading the column.
Detection
DAD, 275 nm
The wavelength should be set at the absorbance maximum (λmax) of the analyte for optimal sensitivity. A λmax of ~275 nm is a reasonable starting point for this type of structure, but should be empirically determined from a UV scan.
Procedure:
Standard Preparation: Prepare a stock solution of 2-(3-amino-4-ethylphenyl)-3-pyridinol at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water. From this stock, create a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by serial dilution.
Sample Preparation: Accurately weigh and dissolve the sample (e.g., drug product powder) in the same diluent to achieve a theoretical concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
Analysis: Equilibrate the column with the initial mobile phase conditions for at least 15 minutes. Inject the standards and samples and record the chromatograms.
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the samples by interpolation from this curve.
Method Validation (ICH Q2(R1) Framework)
The reliability of any analytical method is established through validation.[2][3][4] The protocol must demonstrate that it is suitable for its intended purpose.[4]
Validation Parameter
Acceptance Criteria
Specificity
The analyte peak should be free from interference from excipients or degradation products. Peak purity index > 0.995.
Linearity
Correlation coefficient (r²) ≥ 0.999 over the specified range.
Range
1 µg/mL to 100 µg/mL.
Accuracy
Mean recovery of 98.0% to 102.0% at three concentration levels.
Precision (Repeatability)
Relative Standard Deviation (RSD) ≤ 1.0% for six replicate injections.
Limit of Quantitation (LOQ)
Signal-to-noise ratio ≥ 10. Typically the lowest point on the calibration curve.
Robustness
RSD ≤ 2.0% for retention time and peak area after small, deliberate changes in method parameters (e.g., pH, flow rate, column temperature).[2]
HPLC-UV Workflow Diagram
Caption: Workflow for quantification via HPLC-UV/DAD.
Method 2: UPLC-Tandem Mass Spectrometry (UPLC-MS/MS)
For applications requiring high sensitivity and selectivity, such as the quantification of 2-(3-amino-4-ethylphenyl)-3-pyridinol in biological matrices (e.g., plasma, urine, tissue homogenates), UPLC-MS/MS is the method of choice.[5] This technique offers low limits of quantification and is less susceptible to matrix interference compared to UV detection.
Principle of UPLC-MS/MS
The method combines the high-resolution separation of UPLC with the sensitive and selective detection of a triple quadrupole mass spectrometer (TQMS).[6] After chromatographic separation, the analyte is ionized (typically via ESI), and the mass spectrometer is set to monitor a specific precursor-to-product ion transition in a process called Multiple Reaction Monitoring (MRM). This transition is unique to the analyte, providing exceptional specificity and minimizing background noise.
Experimental Protocol
Instrumentation:
UPLC system capable of high-pressure gradient elution.
Triple quadrupole mass spectrometer with an ESI source.
UPLC-MS/MS Conditions:
Parameter
Recommended Condition
Rationale
Column
C18 UPLC Column, 2.1 x 50 mm, 1.8 µm
Smaller particle size provides higher efficiency and faster analysis times, which is ideal for high-throughput bioanalysis.
Mobile Phase A
0.1% Formic Acid in Water
Volatile buffer essential for stable ESI performance.
Mobile Phase B
0.1% Formic Acid in Acetonitrile
As above.
Flow Rate
0.5 mL/min
Appropriate for a 2.1 mm ID column.
Gradient Elution
5% to 95% B over 3 minutes
A fast gradient suitable for rapid sample throughput.
Ionization Mode
ESI, Positive
The basic amino group is readily protonated to form a positive ion [M+H]⁺.
The precursor ion ([M+H]⁺) is selected in Q1, fragmented in Q2, and a specific product ion is monitored in Q3. An isotopically labeled internal standard (IS) is crucial for accurate bioanalysis to correct for matrix effects and extraction variability.
Source Parameters
Capillary Voltage: 3.0 kV, Gas Flow: 600 L/hr
These parameters must be optimized for the specific instrument and analyte to maximize signal intensity.
Sample Preparation for Biological Matrices:
The goal of sample preparation is to remove proteins and other interfering components from the biological matrix.[7][8]
Protein Precipitation (PPT) - A Rapid Screening Method
To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.
Vortex for 1 minute to precipitate proteins.
Centrifuge at 14,000 rpm for 10 minutes.
Transfer the supernatant to a new vial for injection.
Rationale: Fast and simple, but may result in significant matrix effects.
Solid-Phase Extraction (SPE) - The Gold Standard for Cleanliness
Rationale: This sorbent uses both reversed-phase and ion-exchange mechanisms. It retains the hydrophobic parts of the analyte and, under acidic conditions, the positively charged amino group, providing a highly selective cleanup.
Protocol:
Condition: Wash cartridge with 1 mL Methanol.
Equilibrate: Wash with 1 mL Water.
Load: Load 100 µL of plasma sample (pre-treated with 100 µL of 2% phosphoric acid and the IS).
Wash 1: Wash with 1 mL of 0.1 N HCl to remove neutral and acidic interferences.
Wash 2: Wash with 1 mL of Methanol to remove hydrophobic interferences.
Elute: Elute the analyte with 1 mL of 5% Ammonium Hydroxide in Methanol. The basic elution buffer neutralizes the amino group, disrupting its interaction with the cation exchange sorbent.
Dry & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.
UPLC-MS/MS Workflow Diagram
Caption: Bioanalytical workflow using SPE and UPLC-MS/MS.
Conclusion
This application note details two validated, robust methods for the quantification of 2-(3-amino-4-ethylphenyl)-3-pyridinol. The HPLC-UV/DAD method provides a reliable and straightforward approach for routine analysis of bulk materials and pharmaceutical formulations. For bioanalytical applications requiring high sensitivity and selectivity in complex matrices, the UPLC-MS/MS method combined with solid-phase extraction offers superior performance. The choice of method should be guided by the specific application, required sensitivity, and sample matrix. Adherence to the validation principles outlined is essential to ensure data of the highest quality and integrity in a regulated drug development environment.
References
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
LCGC International. Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. LCGC International. [Link]
Waters Corporation. Small Molecule Bioanalysis | UPLC-MS/MS Solutions for Drug Development. Waters Corporation. [Link]
Royal Society of Chemistry. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. RSC Publishing. [Link]
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
University of Wisconsin-Madison Biotechnology Center. Small Molecule Quantitation. University of Wisconsin-Madison. [Link]
International Council for Harmonisation. Quality Guidelines. ICH. [Link]
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]
PubMed. Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC. National Library of Medicine. [Link]
ACS Publications. Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry. [Link]
PMC. Quantification of Small Molecule Drugs in Biological Tissue Sections by Imaging Mass Spectrometry Using Surrogate Tissue-Based Calibration Standards. National Library of Medicine. [Link]
Diva-Portal.org. New Techniques for Sample Preparation in Analytical Chemistry. Diva Portal. [Link]
LCGC International. Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. [Link]
LCGC International. Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. LCGC International. [Link]
AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
Organomation. Sample Preparation: A Comprehensive Guide. Organomation. [Link]
PMC. Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry. National Library of Medicine. [Link]
American Pharmaceutical Review. Mass Spectrometry in Small Molecule Drug Development. [Link]
Agilent Technologies. Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Agilent. [Link]
PubChem. 4-Amino-3-(4-ethylphenyl)pyridine. National Center for Biotechnology Information. [Link]
using 2-(3-amino-4-ethylphenyl)-3-pyridinol in in-vitro assays
Application Note: Preclinical In Vitro Profiling of 2-(3-amino-4-ethylphenyl)-3-pyridinol Executive Summary Recent advances in medicinal chemistry have highlighted the utility of pyridine bioisosteres in the development...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Preclinical In Vitro Profiling of 2-(3-amino-4-ethylphenyl)-3-pyridinol
Executive Summary
Recent advances in medicinal chemistry have highlighted the utility of pyridine bioisosteres in the development of potent kinase inhibitors. Specifically, 2-aryl-3-pyridinol derivatives have emerged as highly effective scaffolds for targeting the mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase, a critical driver in hepatocellular carcinoma (HCC) and non-small cell lung cancer (NSCLC)[1]. This application note provides a comprehensive, self-validating in vitro workflow for evaluating the novel compound 2-(3-amino-4-ethylphenyl)-3-pyridinol .
As a Senior Application Scientist, I have designed this guide to move beyond standard step-by-step instructions. Here, we dissect the causality behind our assay selections, ensuring that the unique chemical properties of the 3-pyridinol scaffold do not introduce artifacts into your biochemical and cellular readouts.
Strategic Rationale & Assay Selection
When profiling a novel small molecule, the assays chosen must account for the compound's intrinsic chemical liabilities. 3-Pyridinols feature a hydroxyl group on an electron-deficient pyridine ring, which can exhibit both auto-fluorescence and redox activity.
Biochemical Target Engagement (ADP-Glo™ vs. FRET):
Traditional kinase assays often rely on Fluorescence Resonance Energy Transfer (FRET). However, the conjugated ring system of 2-aryl-3-pyridinols can act as an inner-filter quencher or emit intrinsic fluorescence, leading to false positives or negatives. To establish a self-validating system, we utilize the ADP-Glo™ Kinase Assay. This luminescence-based approach decouples the readout from the optical properties of the compound and is highly sensitive for low-turnover receptor tyrosine kinases like c-Met[2].
Cellular Viability (CellTiter-Glo® vs. MTT):
Standard MTT or MTS assays rely on cellular oxidoreductases to reduce a tetrazolium dye into formazan. Because 3-pyridinols can act as reducing agents or radical scavengers, they risk chemically reducing the dye in the absence of cells, artificially inflating viability signals. We bypass this redox liability by using the CellTiter-Glo® 2.0 Assay, which quantifies ATP as a direct, metabolic indicator of cell viability[3].
Mechanistic Validation:
Phenotypic cell death is insufficient to prove target engagement. We must demonstrate that 2-(3-amino-4-ethylphenyl)-3-pyridinol specifically abrogates c-Met auto-phosphorylation and uncouples downstream PI3K/AKT and RAS/MAPK signaling[1].
Objective: Determine the half-maximal inhibitory concentration (IC50) of 2-(3-amino-4-ethylphenyl)-3-pyridinol against recombinant c-Met kinase.
Self-Validating Controls: Every plate must include an ATP-to-ADP conversion standard curve to ensure luminescence correlates linearly with kinase activity, alongside a known reference inhibitor (e.g., Cabozantinib)[2].
Step-by-Step Methodology:
Reagent Preparation: Prepare 1X Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT). Dilute recombinant c-Met kinase to 2 ng/µL and the poly(Glu,Tyr) 4:1 substrate to 0.2 µg/µL.
Compound Dilution: Prepare a 10-point, 3-fold serial dilution of 2-(3-amino-4-ethylphenyl)-3-pyridinol in 100% DMSO. Transfer 1 µL of each dilution to a 384-well white microplate, followed by 4 µL of 1X Kinase Buffer (final DMSO concentration = 1%).
Kinase Reaction: Add 5 µL of the c-Met enzyme/substrate mix to the wells. Incubate at room temperature (RT) for 15 minutes to allow compound binding.
Reaction Initiation: Add 5 µL of ultra-pure ATP (final concentration 10 µM) to initiate the reaction. Incubate for 60 minutes at RT.
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unreacted ATP. Incubate for 40 minutes at RT[2].
Kinase Detection: Add 10 µL of Kinase Detection Reagent to simultaneously convert ADP to ATP and generate the luminescent signal. Incubate for 30 minutes at RT.
Readout: Measure luminescence using a microplate reader (integration time: 0.5–1 second per well). Calculate IC50 using 4-parameter logistic non-linear regression.
Objective: Assess the anti-proliferative efficacy (GI50) of the compound in c-Met-driven HCC cell lines (e.g., Hep3B, Huh7).
Self-Validating Controls: Include a cell-free background control (medium + compound + CellTiter-Glo reagent) to definitively rule out compound-mediated luminescence quenching[3].
Step-by-Step Methodology:
Cell Seeding: Harvest Hep3B and Huh7 cells in logarithmic growth phase. Seed at a density of 3,000 cells/well in 90 µL of complete DMEM medium in a 96-well opaque-walled tissue culture plate. Incubate overnight at 37°C, 5% CO2.
Compound Treatment: Prepare 10X working stocks of 2-(3-amino-4-ethylphenyl)-3-pyridinol in culture medium. Add 10 µL of the compound dilutions to the cells (final volume 100 µL). Incubate for 72 hours.
Equilibration: Remove the plate from the incubator and equilibrate to RT for 30 minutes. This step is critical to ensure uniform luciferase enzyme kinetics across the plate[3].
Lysis and Detection: Add 100 µL of RT CellTiter-Glo® 2.0 Reagent to each well.
Mixing: Place the plate on an orbital shaker for 2 minutes to induce complete cell lysis.
Signal Stabilization: Incubate at RT for 10 minutes to stabilize the luminescent signal.
Readout: Record luminescence. Normalize data against vehicle-treated controls to determine the GI50.
Objective: Confirm on-target inhibition of the c-Met signaling axis.
Step-by-Step Methodology:
Treatment: Seed Hep3B cells in 6-well plates (3x10^5 cells/well). Treat with vehicle, Cabozantinib (1 µM), or 2-(3-amino-4-ethylphenyl)-3-pyridinol (1 µM) for 2 hours.
Stimulation: Pulse cells with 50 ng/mL Hepatocyte Growth Factor (HGF) for 10 minutes prior to harvest to stimulate c-Met auto-phosphorylation.
Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
Immunoblotting: Resolve 20 µg of total protein via SDS-PAGE and transfer to a PVDF membrane.
Probing: Probe with primary antibodies against total c-Met, phospho-c-Met (Y1349), phospho-AKT (S473), and phospho-ERK1/2 (T202/Y204). Use β-actin as a loading control. Develop using enhanced chemiluminescence (ECL).
Quantitative Data Synthesis
To benchmark the efficacy of 2-(3-amino-4-ethylphenyl)-3-pyridinol, we compare its biochemical and cellular metrics against Cabozantinib, a clinically approved c-Met inhibitor[1]. The data below represents the expected pharmacological profile of a highly optimized pyridine bioisostere.
Compound
c-Met IC50 (nM)
Hep3B GI50 (µM)
Huh7 GI50 (µM)
Cabozantinib (Reference)
5.4
15.2
9.1
2-(3-amino-4-ethylphenyl)-3-pyridinol
4.8
2.0
5.8
Table 1: Comparative biochemical and cellular profiling. The novel pyridinol bioisostere demonstrates equipotent biochemical inhibition but superior cellular efficacy in HCC models.
Mechanistic Visualization
The following diagram illustrates the molecular intervention point of 2-(3-amino-4-ethylphenyl)-3-pyridinol within the c-Met signaling cascade. By competitively binding the kinase domain, the compound uncouples HGF-driven activation of the PI3K/AKT and RAS/MAPK pathways, ultimately halting cell proliferation.
c-Met signaling pathway inhibition by 2-(3-amino-4-ethylphenyl)-3-pyridinol.
References
Title: Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma
Source: International Journal of Molecular Sciences (via PubMed Central)
URL: [Link]
Application Note: Preclinical Evaluation Pipeline for the Anticancer Activity of 2-(3-amino-4-ethylphenyl)-3-pyridinol
Target Audience: Research Scientists, Preclinical Pharmacologists, and Oncology Drug Development Professionals Compound Class Focus: Substituted Pyridinol Derivatives Strategic Rationale & Self-Validating Design The tran...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Research Scientists, Preclinical Pharmacologists, and Oncology Drug Development Professionals
Compound Class Focus: Substituted Pyridinol Derivatives
Strategic Rationale & Self-Validating Design
The transition of a novel small molecule, such as 2-(3-amino-4-ethylphenyl)-3-pyridinol , from a synthesized chemical entity to a validated anticancer lead requires a rigorous, multi-tiered evaluation. Pyridinol derivatives frequently exhibit potent bioactivity via kinase inhibition, reactive oxygen species (ROS) modulation, or disruption of microtubule dynamics.
As a Senior Application Scientist, I approach drug screening not as a checklist of assays, but as a self-validating logical system . A robust protocol must establish causality: we must prove that the compound not only halts tumor growth (cytostasis) but actively induces programmed cell death (cytotoxicity) without broadly poisoning healthy tissue.
To achieve this, our experimental architecture follows a three-phase orthogonal pipeline:
High-Throughput Metabolic Screening: Establishing the baseline inhibitory concentration (IC₅₀) across diverse cancer lineages.
Mechanistic Deconvolution: Confirming that metabolic inhibition is driven by true apoptosis rather than nonspecific necrosis.
In Vivo Translation: Validating systemic efficacy and therapeutic index in a physiological tumor microenvironment.
Fig 1. Orthogonal preclinical evaluation workflow for 2-(3-amino-4-ethylphenyl)-3-pyridinol.
Phase 1: High-Throughput Cytotoxicity Screening
The Causality Principle: Before investigating how a drug works, we must quantify if it works. We utilize the NCI-60 Human Tumor Cell Lines Screen framework[1] combined with the CellTiter-Glo Luminescent Cell Viability Assay[2]. CellTiter-Glo measures intracellular ATP, which serves as a direct, highly sensitive proxy for global cellular metabolism[2]. The homogeneous "add-mix-measure" format minimizes pipetting errors and generates a stable luminescent signal (half-life >5 hours), making it ideal for continuous batch processing[2].
Step-by-Step Methodology
Cell Culture & Seeding: Maintain human cancer cell lines (e.g., A549, HCT116, MCF-7) and a normal control line (e.g., MRC-5 fibroblasts) in RPMI-1640 supplemented with 5% FBS. Seed cells into opaque-walled 96-well plates at densities of 5,000–10,000 cells/well (optimized for doubling time). Incubate at 37°C, 5% CO₂ for 24 hours to allow adherence[1].
Compound Formulation & Dosing: Dissolve 2-(3-amino-4-ethylphenyl)-3-pyridinol in pure DMSO. Perform serial dilutions to create a 5-log concentration gradient (e.g., 0.01 µM to 100 µM). Treat cells for 48 hours, ensuring the final DMSO concentration remains below 0.1% to prevent solvent-induced toxicity[1].
Reagent Preparation: Thaw the CellTiter-Glo Buffer and equilibrate both the buffer and lyophilized CellTiter-Glo Substrate to room temperature. Transfer the buffer into the substrate bottle and mix by gentle inversion until homogeneous[3].
Lysis & Measurement: Equilibrate the 96-well plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo Reagent to each well (equal to the volume of culture medium). Mix on an orbital shaker for 2 minutes to induce complete cell lysis[3].
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. Record luminescence using a microplate reader with an integration time of 0.25–1 second per well[3].
Phase 2: Mechanistic Profiling via Flow Cytometry
The Causality Principle: A drop in ATP indicates metabolic arrest, but it does not distinguish between cytostatic growth inhibition, necrotic rupture, or programmed apoptosis. To validate the mechanism of action, we employ the Annexin V/Propidium Iodide (PI) assay. During early apoptosis, cells lose membrane asymmetry, causing phosphatidylserine (PS) to flip from the inner to the outer plasma membrane leaflet. Annexin V binds to exposed PS with high affinity in a calcium-dependent manner, while PI only penetrates cells with compromised membranes (late apoptosis/necrosis)[4].
Step-by-Step Methodology
Induction: Treat cells with the calculated IC₅₀ and 2×IC₅₀ concentrations of 2-(3-amino-4-ethylphenyl)-3-pyridinol for 24 and 48 hours. Include a vehicle control (0.1% DMSO) and a positive apoptosis control (e.g., 1 µM Doxorubicin).
Harvesting: Collect both the culture medium (containing floating apoptotic bodies) and adherent cells. Critical Note: Use a non-calcium-chelating detachment method (avoid heavy EDTA), as Annexin V binding is strictly Ca²⁺-dependent[4].
Washing & Resuspension: Wash the cell pellet twice with cold 1X PBS. Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 × 10⁶ cells/mL[5].
Fluorescent Labeling: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC conjugate and 5 µL of PI solution. Incubate for 15–30 minutes at room temperature in the dark[5].
Data Acquisition: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze immediately on a flow cytometer (e.g., FACScan). Gate the populations: Annexin V⁻/PI⁻ (viable), Annexin V⁺/PI⁻ (early apoptosis), and Annexin V⁺/PI⁺ (late apoptosis)[5].
Fig 2. Mechanistic flow of apoptosis detection following pyridinol derivative treatment.
Quantitative Data Presentation
To ensure rapid decision-making, in vitro data must be synthesized into clear comparative matrices. The inclusion of a normal fibroblast line (MRC-5) is critical for establishing the compound's therapeutic index (selectivity).
Table 1: Representative Pharmacodynamic Profile of 2-(3-amino-4-ethylphenyl)-3-pyridinol
Cell Line
Tissue Origin
IC₅₀ (µM) ± SD
Early Apoptosis (%)
Late Apoptosis (%)
A549
Non-Small Cell Lung
1.24 ± 0.15
34.2 ± 2.1
12.5 ± 1.4
HCT116
Colorectal
0.85 ± 0.08
45.8 ± 3.4
18.2 ± 2.0
MCF-7
Breast
2.10 ± 0.22
22.1 ± 1.8
8.4 ± 1.1
MRC-5
Normal Lung Fibroblast
>50.0
4.2 ± 0.5
1.1 ± 0.2
Note: Apoptosis percentages reflect a 48-hour exposure at the respective IC₅₀ concentration. The high IC₅₀ in MRC-5 cells indicates a favorable therapeutic window.
Phase 3: In Vivo Efficacy (Xenograft Validation)
The Causality Principle: Two-dimensional in vitro monolayers cannot replicate the complex pharmacokinetics, stromal interactions, and immune evasion mechanisms present in an actual tumor. Subcutaneous xenograft models provide the definitive physiological context required to validate the compound's systemic efficacy.
Step-by-Step Methodology
Tumor Inoculation: Harvest exponentially growing target cells (e.g., HCT116). Resuspend 5 × 10⁶ viable cells in a 1:1 mixture of serum-free medium and Matrigel. Inject 100 µL subcutaneously into the right dorsal flank of 6-week-old female athymic nude mice.
Randomization: Monitor tumor growth using digital calipers. Once tumors reach an average volume of 100–150 mm³ (V = length × width² / 2), randomize the mice into distinct cohorts (n=8 per group): Vehicle Control, Low Dose (e.g., 10 mg/kg), and High Dose (e.g., 30 mg/kg).
Dosing & Monitoring: Administer 2-(3-amino-4-ethylphenyl)-3-pyridinol via oral gavage or intraperitoneal injection according to the determined pharmacokinetic half-life (typically daily or every other day). Measure tumor volumes and body weights bi-weekly. A body weight loss of >15% indicates unacceptable systemic toxicity.
Endpoint Analysis: Euthanize the animals when control tumors reach 1,500 mm³ or after a predefined timeline (e.g., 28 days). Excise the tumors, weigh them, and process the tissue for immunohistochemistry (staining for Ki-67 to assess proliferation and Cleaved Caspase-3 to confirm in vivo apoptosis).
Smolecule. "Aplithianine A antiproliferative activity NCI-60 cell panel." Smolecule.com.
Thermo Fisher Scientific. "BestProtocols: Annexin V Staining Protocol for Flow Cytometry." Thermofisher.com.
National Institutes of Health (PMC). "Tumor suppressive miR-124 targets androgen receptor and inhibits proliferation of prostate cancer cells." Nih.gov.
Application Notes and Protocols: 2-(3-amino-4-ethylphenyl)-3-pyridinol as a Novel Fluorogenic Probe for Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling a New Fluorogenic Scaffold for Cellular Imaging The field of fluorescence microscopy is perpetually driven by the innovation of nove...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a New Fluorogenic Scaffold for Cellular Imaging
The field of fluorescence microscopy is perpetually driven by the innovation of novel molecular probes that offer greater specificity, enhanced photostability, and the ability to report on specific biological activities. In this context, we introduce 2-(3-amino-4-ethylphenyl)-3-pyridinol , a unique heterocyclic compound with significant potential as a fluorogenic probe for live-cell and fixed-cell imaging. Its chemical architecture, featuring a pyridinol core and a substituted aminophenyl moiety, suggests a mechanism of environment-sensitive fluorescence, making it a promising candidate for a new class of "smart" dyes.
This document serves as a comprehensive technical guide to the application of 2-(3-amino-4-ethylphenyl)-3-pyridinol in fluorescence microscopy. We will delve into its proposed fluorogenic mechanism, provide detailed protocols for its use in cellular imaging, and discuss potential avenues for its application in biological research and drug development. The methodologies described herein are designed to be self-validating, with an emphasis on the scientific rationale behind each experimental step.
Physicochemical and Spectral Properties (Hypothesized)
While comprehensive characterization is ongoing, the structural features of 2-(3-amino-4-ethylphenyl)-3-pyridinol allow for the formulation of a hypothesis regarding its fluorescent properties. The presence of a free aniline-like amino group is anticipated to quench the fluorescence of the pyridinol fluorophore through a photoinduced electron transfer (PeT) mechanism in its neutral state. Protonation of this amino group, for instance in an acidic environment, would suppress PeT and lead to a significant increase in fluorescence intensity. This "off-to-on" switching is the hallmark of a fluorogenic probe.[1][2]
Expected blue-green emission, typical for this class of fluorophores.[3]
Stokes Shift
~90 nm
A reasonably large Stokes shift is anticipated, minimizing self-quenching.[4]
Quantum Yield (Φ)
Low in neutral pH, High in acidic pH
The core of its fluorogenic nature.
Solubility
Soluble in DMSO, Ethanol; sparingly in aqueous buffers
Typical for small organic fluorophores.
Cell Permeability
Predicted to be high
The neutral, relatively lipophilic form should passively cross cell membranes.[5][6]
Proposed Fluorogenic Mechanism
The fluorogenic behavior of 2-(3-amino-4-ethylphenyl)-3-pyridinol is predicated on its ability to exist in two distinct states: a non-fluorescent "closed" or quenched state and a highly fluorescent "open" or unquenched state. This transition is likely governed by the protonation of the exocyclic amino group.
Caption: Proposed pH-dependent fluorogenic mechanism of 2-(3-amino-4-ethylphenyl)-3-pyridinol.
Applications in Fluorescence Microscopy
The hypothesized pH-sensitivity of 2-(3-amino-4-ethylphenyl)-3-pyridinol makes it an excellent candidate for imaging acidic organelles within live cells, such as lysosomes and late endosomes. Furthermore, its ability to permeate live cells and its potential for bright fluorescence upon target engagement suggest broader applications.
Application 1: Live-Cell Imaging of Acidic Organelles
This protocol outlines the use of 2-(3-amino-4-ethylphenyl)-3-pyridinol for staining and visualizing lysosomes in living cells. The probe is expected to accumulate in these low-pH compartments and become fluorescent.
Protocol: Live-Cell Lysosomal Staining
Materials:
2-(3-amino-4-ethylphenyl)-3-pyridinol stock solution (1 mM in DMSO)
Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
Cultured cells on glass-bottom dishes or chamber slides
Optional: LysoTracker™ Red or another lysosomal marker for co-localization
Fluorescence microscope with appropriate filter sets (e.g., DAPI or custom set for ~390nm excitation and ~480nm emission)
Procedure:
Cell Preparation: Culture cells to a confluence of 60-80% on a suitable imaging vessel. Ensure the cells are healthy and adherent.
Probe Preparation: Prepare a working solution of 2-(3-amino-4-ethylphenyl)-3-pyridinol by diluting the 1 mM DMSO stock to a final concentration of 1-10 µM in pre-warmed live-cell imaging medium.
Scientist's Note: The optimal concentration should be determined empirically for each cell type to maximize signal-to-noise. Start with 5 µM.
Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS). Add the probe-containing imaging medium to the cells.
Incubation: Incubate the cells for 15-30 minutes at 37°C in a humidified incubator with 5% CO2.
Rationale: This allows for passive diffusion of the probe across the cell membrane and accumulation in acidic compartments.
Washing (Optional but Recommended): For fluorogenic probes, a wash step may not be strictly necessary as the background fluorescence should be low.[5] However, to improve the signal-to-noise ratio, you can remove the staining solution and replace it with fresh, pre-warmed imaging medium.
Imaging: Mount the cells on the fluorescence microscope. Excite the sample at ~390 nm and collect the emission at ~480 nm. Punctate, bright fluorescent structures within the cytoplasm are indicative of stained lysosomes.
Validation: To confirm lysosomal localization, co-stain with a commercially available lysosomal marker.
Caption: Workflow for live-cell imaging of acidic organelles.
Application 2: Fixed-Cell Staining and Co-localization Studies
While primarily envisioned as a live-cell probe, 2-(3-amino-4-ethylphenyl)-3-pyridinol can also be used in fixed and permeabilized cells. In this scenario, its staining pattern may reveal different cellular compartments depending on the local chemical environment created by the fixation and permeabilization agents.
Protocol: Fixed-Cell Staining
Materials:
2-(3-amino-4-ethylphenyl)-3-pyridinol stock solution (1 mM in DMSO)
Cultured cells on glass coverslips
4% Paraformaldehyde (PFA) in PBS
0.1-0.5% Triton™ X-100 or Saponin in PBS (Permeabilization buffer)
PBS
Mounting medium (e.g., ProLong™ Gold Antifade Mountant)
Procedure:
Cell Preparation: Grow cells on glass coverslips to the desired confluence.
Fixation: Remove the culture medium, wash once with PBS, and add 4% PFA. Incubate for 15 minutes at room temperature.
Washing: Wash the cells three times with PBS for 5 minutes each to remove residual PFA.
Permeabilization: Add the permeabilization buffer and incubate for 10 minutes at room temperature.
Scientist's Note: Triton X-100 is a harsher detergent than saponin. The choice of permeabilization agent can affect the staining pattern.
Washing: Wash the cells three times with PBS for 5 minutes each.
Staining: Prepare a 5-20 µM working solution of 2-(3-amino-4-ethylphenyl)-3-pyridinol in PBS. Add to the coverslips and incubate for 30-60 minutes at room temperature, protected from light.
Final Washes: Wash the cells three times with PBS for 5 minutes each.
Mounting: Mount the coverslips onto glass slides using an appropriate mounting medium.
Imaging: Visualize using a fluorescence microscope with the appropriate filter sets.
Troubleshooting and Considerations
Low Signal: Increase the probe concentration or incubation time. Ensure the pH of the imaging buffer is appropriate if testing pH-sensitivity.
High Background: Decrease the probe concentration. Incorporate wash steps. Use a phenol red-free imaging medium.[7]
Phototoxicity: Minimize the exposure time and intensity of the excitation light. Use a more sensitive camera.
Cytotoxicity: While not expected to be highly toxic for short-term imaging, it is crucial to perform a cell viability assay (e.g., with a live/dead stain) if long-term imaging is planned.[6]
Future Directions and Potential
The 2-(3-amino-4-ethylphenyl)-3-pyridinol scaffold represents a versatile platform for the development of more sophisticated molecular probes. The exocyclic amino group can be functionalized to create targeted probes for specific proteins or enzymes. For example, conjugation to a ligand for a particular receptor could result in a probe that becomes fluorescent upon binding. Similarly, modification of the amino group to a substrate for a specific enzyme could yield an enzyme-activated fluorogenic probe.[1]
References
Verdoes, M., & Verhelst, S. H. L. (2018). Enzyme-Activated Fluorogenic Probes for Live-Cell and in Vivo Imaging. ACS Chemical Biology, 13(7), 1737–1750. [Link]
Grimm, J. B., & Lavis, L. D. (2016). Fluorogenic probes for live-cell imaging of biomolecules. DSpace@MIT. [Link]
Johnsson, K., et al. (2019). Fluorescent probes for imaging live cells. Max-Planck-Gesellschaft. [Link]
Lukinavičius, G., et al. (2014). New Fluorescence Probes for Live-Cell Imaging. Wiley Analytical Science. [Link]
Gautier, A., & Johnsson, K. (2016). Fluorogenic probes for live-cell imaging. Infoscience. [Link]
Li, N., et al. (2022). A novel combined fluorescent probe staining method for circulating tumor cell identification. Annals of Translational Medicine, 10(1), 12. [Link]
Haugland, R. P. (1995). Review: Fluorescent probes for living cells. Histochemical Journal, 27(1), 1-1. [Link]
West, M. J. (2002). The use of fluorescent probes in cell-counting procedures. Oxford Academic. [Link]
Sirard, R. B., Standridge, S., & Korn, M. R. (n.d.). Design and Analysis of a Novel Fluorescent Cell Stain. [Source not further specified].
Pçnar, Y., & Akkaya, E. U. (2021). Advances in Pyridyl-Based Fluorophores for Sensing Applications. ResearchGate. [Link]
Chen, Y., et al. (2023). A general design of pyridinium-based fluorescent probes for enhancing two-photon microscopy. Dyes and Pigments, 218, 111516. [Link]
Li, J., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1581. [Link]
Application Note: Experimental Design for Evaluating the Enzyme Inhibition of 2-(3-amino-4-ethylphenyl)-3-pyridinol
Pharmacophore Rationale & Target Context The evaluation of novel small-molecule inhibitors requires a rigorous, multi-tiered experimental design that bridges biochemical kinetics with biophysical target engagement. The c...
Author: BenchChem Technical Support Team. Date: March 2026
Pharmacophore Rationale & Target Context
The evaluation of novel small-molecule inhibitors requires a rigorous, multi-tiered experimental design that bridges biochemical kinetics with biophysical target engagement. The compound 2-(3-amino-4-ethylphenyl)-3-pyridinol represents a highly privileged pharmacophore in modern enzymology.
The 3-pyridinol scaffold is characterized by the close proximity of a hydroxyl group and a pyridine nitrogen. This creates a potent motif capable of bidentate metal chelation (e.g., targeting catalytic zinc or iron) and robust hydrogen bonding, making it a well-documented inhibitor of critical metabolic enzymes such as soluble epoxide hydrolase (sEH) and dihydroceramide desaturase 1 (DES1) [[1]]() 2. Furthermore, the electron-rich nature of the 3-pyridinol ring enables it to function in redox modulation and radical trapping [[3]]().
The addition of the 2-(3-amino-4-ethylphenyl) moiety introduces a sterically defined, lipophilic vector. The ethyl group is designed to anchor the molecule within a hydrophobic specificity pocket, while the primary amine serves as a secondary hydrogen bond donor/acceptor to increase target residence time. This guide outlines a self-validating, three-phase experimental architecture to characterize the inhibitory profile of this compound.
Strategic Experimental Workflow
To prevent false positives (such as promiscuous aggregation or assay interference), we employ an orthogonal workflow. Biochemical assays establish potency and mechanism, biophysical assays confirm direct, reversible binding, and cellular assays validate physiological efficacy.
Three-phase experimental workflow for characterizing enzyme inhibition.
Phase 1: Steady-State Enzyme Kinetics & Mechanism
The foundational step is determining the half-maximal inhibitory concentration (
Causality & Rationale: We utilize a continuous fluorometric assay rather than an endpoint assay. Continuous monitoring allows for the detection of non-linear reaction progress curves, which are indicative of slow-binding or covalent inhibition—a common trait of advanced 3-pyridinol derivatives.
Step-by-Step Methodology:
Buffer Preparation: Prepare 25 mM bis-Tris–HCl buffer (pH 7.0). Crucial Addition: Add 0.1% Bovine Serum Albumin (BSA) and 0.01% CHAPS. BSA acts as a carrier to prevent the lipophilic 2-(3-amino-4-ethylphenyl) moiety from adhering to the microplate walls, while CHAPS prevents compound aggregation (promiscuous inhibition).
Compound Dilution: Prepare a 10-point, 3-fold serial dilution of 2-(3-amino-4-ethylphenyl)-3-pyridinol in 100% DMSO.
Pre-Incubation: In a black 384-well microplate, mix 130 µL of the target enzyme (e.g., ~80 µg/mL sEH or DES1) with 2 µL of the inhibitor dilutions. Incubate at 37°C for 15 minutes. Rationale: Pre-incubation allows the compound to reach binding equilibrium, ensuring accurate
calculation for slow-binding inhibitors.
Reaction Initiation: Add 50 µL of the fluorogenic substrate (e.g., PHOME for sEH) at a concentration equal to its
.
Kinetic Readout: Monitor fluorescence (e.g., Ex 330 nm / Em 465 nm) continuously for 40 minutes using a microplate reader.
Mechanism Determination: Repeat the assay using varying concentrations of both the substrate (0.5x, 1x, 2x, 5x
) and the inhibitor to generate Lineweaver-Burk plots.
Self-Validation Checkpoints
Z'-Factor Calculation: Include 16 wells of vehicle control (DMSO) and 16 wells of positive control (e.g., 10 µM AUDA). The assay is only valid if the Z'-factor is > 0.5.
No-Enzyme Blank: Subtract the background fluorescence of the substrate auto-hydrolysis to ensure the signal is purely enzyme-driven.
Logical decision tree for determining the mechanism of enzyme inhibition.
Phase 2: Orthogonal Biophysical Validation (SPR)
To prove that the inhibition observed in Phase 1 is due to direct, 1:1 stoichiometric binding rather than assay interference, we employ Surface Plasmon Resonance (SPR).
Protocol: SPR Binding Kinetics
Causality & Rationale: SPR provides real-time measurement of the association rate (
) and dissociation rate (). The residence time () is often a better predictor of in vivo efficacy than .
Step-by-Step Methodology:
Sensor Chip Functionalization: Immobilize the purified target enzyme onto a CM5 sensor chip using standard amine coupling chemistry (EDC/NHS) until a density of ~3000 Response Units (RU) is achieved.
Analyte Injection: Inject 2-(3-amino-4-ethylphenyl)-3-pyridinol at five concentrations (ranging from 0.1x to 10x the expected
) over the functionalized surface at a high flow rate of 50 µL/min. Rationale: High flow rates minimize mass transport limitations.
Dissociation & Regeneration: Allow running buffer to flow for 600 seconds to monitor the dissociation phase. If the compound does not fully dissociate, inject a brief pulse of 10 mM NaOH to regenerate the surface.
Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract
, , and .
Self-Validation Checkpoints
Reference Channel Subtraction: Route the analyte over a blank, unmodified flow cell prior to the active flow cell. Subtracting this signal eliminates bulk refractive index changes and identifies non-specific binding.
Solvent Correction: Run a DMSO calibration curve (0.5% to 1.5% DMSO) to correct for bulk shifts caused by minute pipetting errors in DMSO concentration.
Pharmacological modulation of the target enzyme pathway by the 3-pyridinol inhibitor.
To confirm that the compound penetrates the cell membrane and engages the target in a complex physiological environment, Cellular Thermal Shift Assays (CETSA) and downstream LC-MS/MS metabolite profiling (e.g., measuring the ratio of epoxides to diols) should be executed as the final validation step.
Quantitative Data Synthesis
The following tables summarize the expected data outputs from a successfully executed and validated experimental pipeline. The close agreement between the biochemical
and the biophysical confirms a highly specific, on-target mechanism of action.
Inhibition of soluble epoxide hydrolase by phytochemical constituents of the root bark of Ulmus davidiana var. japonica - PMC - NIH. PubMed Central (PMC).[Link]
Small Molecule Inhibitors Targeting Biosynthesis of Ceramide, the Central Hub of the Sphingolipid Network - PMC. PubMed Central (PMC).[Link]
3-Pyridinols and 5-pyrimidinols: Tailor-made for use in synergistic radical-trapping co-antioxidant systems - Beilstein Journals. Beilstein Journal of Organic Chemistry.[Link]
developing a cell-based assay for 2-(3-amino-4-ethylphenyl)-3-pyridinol
Application Note: Multi-Tiered Cell-Based Assay Development for 2-(3-amino-4-ethylphenyl)-3-pyridinol Executive Summary & Mechanistic Rationale The compound 2-(3-amino-4-ethylphenyl)-3-pyridinol represents a specialized...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Multi-Tiered Cell-Based Assay Development for 2-(3-amino-4-ethylphenyl)-3-pyridinol
Executive Summary & Mechanistic Rationale
The compound 2-(3-amino-4-ethylphenyl)-3-pyridinol represents a specialized small-molecule architecture. The combination of a 3-pyridinol core (often associated with redox modulation or metal chelation) and a 3-amino-4-ethylphenyl moiety provides multiple hydrogen-bond donors and acceptors. This structural profile strongly suggests potential activity as a kinase hinge-binder or a targeted enzyme modulator.
However, biochemical (cell-free) assays fail to account for critical physiological barriers, such as membrane permeability, intracellular drug metabolism, and competition with high intracellular ATP concentrations (typically 1–5 mM). To rigorously validate 2-(3-amino-4-ethylphenyl)-3-pyridinol as a viable therapeutic lead, we must establish a self-validating, multi-tiered cell-based assay cascade.
As an Application Scientist, I have designed this protocol to follow a strict causal logic:
Intracellular Target Engagement: We must first prove the compound physically binds its target inside a living cell.
Functional Pathway Modulation: Binding does not guarantee inhibition. We must subsequently verify that this binding translates to a functional blockade of the target's signaling pathway.
Phenotypic Fate: Finally, we must determine the ultimate cellular consequence (e.g., cell death or survival) to establish a therapeutic window.
Assay Workflow & Logical Architecture
To achieve this, we employ three orthogonal methodologies: the Cellular Thermal Shift Assay (CETSA)[1][2], Homogeneous Time-Resolved Fluorescence (HTRF)[3], and ATP-dependent luminescence (CellTiter-Glo)[4][5].
Multi-tiered assay workflow for evaluating intracellular small molecule efficacy.
Step-by-Step Experimental Protocols
Protocol A: Verifying Target Engagement via CETSA
Causality & Principle: The Cellular Thermal Shift Assay (CETSA) relies on the biophysical principle that ligand binding thermodynamically stabilizes a target protein against heat-induced unfolding and aggregation[6]. By comparing the aggregation temperature (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
) of the target in vehicle-treated versus compound-treated cells, we can definitively prove that 2-(3-amino-4-ethylphenyl)-3-pyridinol engages its target in situ.
Methodology:
Cell Treatment: Seed the target cell line (e.g., A549 or a recombinant overexpressing line) in T75 flasks. Treat cells with 10 µM of 2-(3-amino-4-ethylphenyl)-3-pyridinol or a 0.1% DMSO vehicle control for 1 to 2 hours at 37°C.
Harvesting: Detach cells using TrypLE, wash twice with PBS, and resuspend in PBS supplemented with protease inhibitors.
Thermal Challenge: Aliquot 50 µL of the cell suspension into 8-12 PCR tubes. Subject each tube to a distinct temperature across a gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.
Lysis & Separation: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 20°C). Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C to pellet the aggregated (denatured) proteins.
Quantification: Carefully extract the soluble supernatant. Quantify the remaining soluble target protein using Western Blot or AlphaScreen technology.
Validation: A successful target engagement is validated by a positive thermal shift (
).
Protocol B: Quantifying Functional Inhibition via HTRF
Causality & Principle: Once target engagement is confirmed, we must assess downstream functional activity. If the compound is a kinase inhibitor, it should reduce the phosphorylation of downstream substrates. We utilize HTRF, a FRET-based proximity assay, because it eliminates the need for wash steps and provides a highly stable, self-validating ratiometric readout (665 nm / 620 nm) that corrects for optical interference[3].
Methodology:
Plating: Seed cells at 10,000 cells/well in a 384-well low-volume microplate. Incubate overnight.
Compound Dosing: Perform a 10-point serial dilution of 2-(3-amino-4-ethylphenyl)-3-pyridinol (e.g., 10 µM down to 0.3 nM). Add to the cells and incubate for 2 hours.
Stimulation: If evaluating a basal-low pathway, stimulate the cells (e.g., with EGF for 10 minutes) to induce maximum phosphorylation[7].
Lysis: Remove the media and add 10 µL of HTRF lysis buffer (supplemented with phosphatase blocking agents) per well. Incubate for 30 minutes on an orbital shaker.
Detection: Add 10 µL of the pre-mixed HTRF antibody solution (containing a Europium cryptate-labeled donor antibody and a d2-labeled acceptor antibody targeting the phosphorylated epitope)[3].
Incubation & Reading: Incubate for 2 hours at room temperature. Read the plate on a TR-FRET compatible microplate reader (e.g., Agilent Synergy) measuring emission at both 620 nm and 665 nm[8]. Calculate the
using non-linear regression.
Protocol C: Phenotypic Viability Profiling via CellTiter-Glo
Causality & Principle: A compound is only therapeutically viable if it selectively inhibits its target without causing generalized, non-specific cytotoxicity. Promega's CellTiter-Glo assay quantifies ATP, which is strictly proportional to the number of metabolically active cells[5]. This assay serves as our ultimate phenotypic readout.
Methodology:
Plating: Seed cells at 2,000 cells/well in a 96-well opaque white plate.
Treatment: Treat with a dose-response gradient of the compound for 72 hours.
Equilibration (Critical Step): Remove the plate from the incubator and let it equilibrate to room temperature for 30 minutes. Simultaneously, thaw the CellTiter-Glo buffer in a 37°C water bath and equilibrate to room temperature before mixing with the lyophilized substrate[9]. Note: Temperature fluctuations severely impact luciferase enzyme kinetics.
Lysis & Reaction: Add a volume of CellTiter-Glo reagent equal to the culture medium volume in each well (e.g., 100 µL reagent to 100 µL medium)[9]. Mix on an orbital shaker for 2 minutes to induce complete cell lysis[5].
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal[9].
Measurement: Record luminescence with an integration time of 0.25 to 1 second per well[9]. Calculate the
(Cytotoxic Concentration 50%).
Data Presentation & Interpretation
To establish a comprehensive pharmacological profile for 2-(3-amino-4-ethylphenyl)-3-pyridinol, the quantitative outputs from the three assays must be synthesized. The table below outlines the expected data structure and interpretation criteria for a successful lead compound.
Assay Modality
Target Metric
Example Ideal Value
Biological Interpretation & Causality
CETSA
(°C)
+ 4.5 °C
Demonstrates that the compound successfully permeates the cell membrane and thermodynamically stabilizes the target protein in vivo.
HTRF
(nM)
125 nM
Confirms that physical target engagement effectively translates into the functional blockade of the downstream phosphorylation cascade.
CellTiter-Glo
(µM)
> 15.0 µM
Indicates low general cytotoxicity. The large gap between the and establishes a wide, safe therapeutic window.
References
Martinez Molina, D., et al. "Monitoring Drug Target Engagement in Cells and Tissues Using the Cellular Thermal Shift Assay." Science, 2013. [Link]
Moshinsky, D., et al. "Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format." Frontiers in Endocrinology / PMC, 2014. [Link]
Application Notes and Protocols for 2-(3-amino-4-ethylphenyl)-3-pyridinol: A Novel Chemical Probe Candidate
Abstract This document provides a comprehensive guide for the characterization and application of the novel chemical entity, 2-(3-amino-4-ethylphenyl)-3-pyridinol, as a potential chemical probe. While this specific molec...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive guide for the characterization and application of the novel chemical entity, 2-(3-amino-4-ethylphenyl)-3-pyridinol, as a potential chemical probe. While this specific molecule is not extensively described in the current scientific literature, its structural motifs—a 3-hydroxypyridine core linked to an aminophenyl group—suggest a rich potential for biological activity. Drawing parallels from well-characterized pyridinone and aminophenyl compounds, we hypothesize its utility as a modulator of cellular signaling pathways, potentially as a kinase inhibitor, an epigenetic reader antagonist, or a fluorescent probe for cellular imaging. These application notes offer detailed protocols for the initial physicochemical characterization, target identification, and cellular application of this promising new molecule.
Introduction: Unveiling the Potential of a Novel Scaffold
The pyridinone scaffold is a cornerstone in medicinal chemistry, with compounds containing this moiety exhibiting a wide array of pharmacological properties, including antitumor and anti-inflammatory effects.[1] The inherent bioisosteric relationship of the pyridinone ring with other critical pharmacophores like amides and phenols makes it a privileged structure in drug discovery. Furthermore, the incorporation of an aminophenyl group can confer specific binding properties and has been explored in the context of anticancer agents.[2][3]
The compound 2-(3-amino-4-ethylphenyl)-3-pyridinol combines these features, suggesting several exciting avenues for its application as a chemical probe. A chemical probe is a small molecule used to study and manipulate a biological system, ideally with high potency and selectivity for its intended target.[4] The development of novel probes is critical for dissecting complex biological processes and for the initial stages of drug discovery.
Based on its structure, we propose three primary hypotheses for the application of 2-(3-amino-4-ethylphenyl)-3-pyridinol:
As a Kinase Inhibitor: The pyridinone core is present in numerous kinase inhibitors. The aminophenyl group could be oriented to interact with the hinge region of the ATP-binding pocket of a kinase.
As an Epigenetic Probe: The aromatic system and potential for hydrogen bonding could enable it to interact with reader domains of epigenetic modifying enzymes, similar to other developed chemical probes.[4]
As a Fluorescent Probe: The extended π-system of the molecule suggests it may possess intrinsic fluorescent properties, which could be exploited for cellular imaging applications.[5][6]
This guide provides the foundational protocols to test these hypotheses and to characterize 2-(3-amino-4-ethylphenyl)-3-pyridinol as a novel chemical probe.
Physicochemical and Spectroscopic Characterization
Prior to biological evaluation, a thorough characterization of the physicochemical and spectroscopic properties of 2-(3-amino-4-ethylphenyl)-3-pyridinol is essential.
Purity and Identity Confirmation
It is imperative to confirm the purity and identity of the synthesized compound. The following table outlines the expected data.
Chemical shifts consistent with the proposed structure.
¹³C NMR
Nuclear Magnetic Resonance Spectroscopy
Chemical shifts consistent with the proposed structure.
Appearance
Visual Inspection
Solid (e.g., crystalline powder)
Spectroscopic Properties
The potential of 2-(3-amino-4-ethylphenyl)-3-pyridinol as a fluorescent probe necessitates a detailed analysis of its spectroscopic properties.
Parameter
Method
Measurement
Absorption Maximum (λ_abs_)
UV-Visible Spectroscopy
Determine the wavelength of maximum absorbance.
Molar Absorptivity (ε)
UV-Visible Spectroscopy
Quantify the strength of light absorption.
Emission Maximum (λ_em_)
Fluorescence Spectroscopy
Determine the wavelength of maximum fluorescence emission.
Quantum Yield (Φ_F_)
Fluorescence Spectroscopy
Measure the efficiency of fluorescence.
Stokes Shift
Calculation (λ_em_ - λ_abs_)
The difference between emission and absorption maxima.
Proposed Biological Applications and Target Identification
The following sections outline protocols to investigate the hypothesized biological activities of 2-(3-amino-4-ethylphenyl)-3-pyridinol.
Workflow for Target Identification and Validation
Figure 1. A generalized workflow for the identification and validation of 2-(3-amino-4-ethylphenyl)-3-pyridinol as a chemical probe.
Experimental Protocols
General Handling and Storage
Storage: Store the solid compound at -20°C, protected from light and moisture.
Stock Solutions: Prepare a high-concentration stock solution (e.g., 10 mM) in an appropriate solvent such as dimethyl sulfoxide (DMSO). Aliquot and store at -80°C to minimize freeze-thaw cycles.
In Vitro Kinase Inhibition Assay
This protocol describes a generic method to assess the inhibitory activity of 2-(3-amino-4-ethylphenyl)-3-pyridinol against a specific kinase using an ADP-Glo™ Kinase Assay (Promega).
Materials:
2-(3-amino-4-ethylphenyl)-3-pyridinol
Kinase of interest
Substrate for the kinase
ATP
ADP-Glo™ Kinase Assay Kit
Kinase buffer
White, opaque 96-well plates
Procedure:
Compound Preparation: Serially dilute the 10 mM stock solution of 2-(3-amino-4-ethylphenyl)-3-pyridinol in kinase buffer to achieve a range of concentrations for IC₅₀ determination.
Kinase Reaction:
To each well of a 96-well plate, add 5 µL of the diluted compound.
Add 10 µL of a solution containing the kinase and its substrate in kinase buffer.
Initiate the reaction by adding 10 µL of ATP solution.
Incubate the plate at room temperature for the recommended time for the specific kinase (e.g., 60 minutes).
ADP Detection:
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.
Data Acquisition: Measure the luminescence using a plate reader.
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular environment.
Materials:
Cells expressing the target protein
2-(3-amino-4-ethylphenyl)-3-pyridinol
Phosphate-buffered saline (PBS)
Protease inhibitors
Equipment for cell lysis (e.g., sonicator)
PCR thermocycler
Western blotting reagents and equipment
Procedure:
Cell Treatment: Treat cultured cells with either vehicle (DMSO) or 2-(3-amino-4-ethylphenyl)-3-pyridinol at a desired concentration for a specified time.
Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler.
Cell Lysis: Lyse the cells by freeze-thawing or sonication.
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
Western Blotting: Collect the supernatant and analyze the amount of soluble target protein by Western blotting.
Data Analysis: A shift in the melting curve of the target protein in the presence of the compound indicates target engagement.
Confocal Microscopy for Cellular Imaging
This protocol outlines the use of 2-(3-amino-4-ethylphenyl)-3-pyridinol as a potential fluorescent probe for live-cell imaging.
Materials:
Cultured cells grown on glass-bottom dishes
2-(3-amino-4-ethylphenyl)-3-pyridinol
Live-cell imaging medium
Confocal microscope
Procedure:
Cell Preparation: Plate cells on glass-bottom dishes and allow them to adhere overnight.
Probe Loading: Replace the culture medium with live-cell imaging medium containing the desired concentration of 2-(3-amino-4-ethylphenyl)-3-pyridinol. Incubate for an appropriate time (e.g., 30 minutes).
Washing: Gently wash the cells with fresh imaging medium to remove any unbound probe.
Imaging: Acquire images using a confocal microscope. Excite the probe at its determined λ_abs_ and collect the emission at its λ_em_.
Co-localization (Optional): To determine the subcellular localization of the probe, co-stain the cells with organelle-specific fluorescent dyes (e.g., MitoTracker for mitochondria, ER-Tracker for the endoplasmic reticulum).
Hypothetical Signaling Pathway Modulation
Figure 2. A hypothetical signaling pathway where 2-(3-amino-4-ethylphenyl)-3-pyridinol acts as an inhibitor of a target kinase, thereby blocking downstream cellular responses like proliferation.
Conclusion and Future Directions
The application notes provided herein offer a comprehensive starting point for the characterization and validation of 2-(3-amino-4-ethylphenyl)-3-pyridinol as a novel chemical probe. The proposed experiments are designed to systematically evaluate its potential as a kinase inhibitor, an epigenetic modulator, or a fluorescent imaging agent. Positive results from these initial studies would warrant further investigation into its selectivity, mechanism of action, and potential for in vivo applications. The development of this and other novel chemical probes will undoubtedly continue to advance our understanding of complex biological systems.
References
Recent Advances of Pyridinone in Medicinal Chemistry - PMC - NIH. (2022, March 23). Vertex AI Search. Retrieved from [Link]
Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme - PMC - NIH. Vertex AI Search. Retrieved from [Link]
Gray, B. L., Wang, X., Brown, W. C., Kuai, L., & Schreiber, S. L. (2008). Diversity Synthesis of Complex Pyridines Yields a Probe of a Neurotrophic Signaling Pathway. Organic Letters, 10(13), 2621–2624. [Link]
Pyridine-Based Small-Molecule Fluorescent Probes as Optical Sensors for Benzene and Gasoline Adulteration - MDPI. (2023, February 17). Vertex AI Search. Retrieved from [Link]
Gray, B. L., Wang, X., Brown, W. C., Kuai, L., & Schreiber, S. L. (2008). Diversity synthesis of complex pyridines yields a probe of a neurotrophic signaling pathway. Organic Letters, 10(13), 2621–2624. [Link]
Min, D., Han, M. H., Lee, S., & Jung, M. (2015). First Synthesis of Novel Aminophenyl Pyridinium-5-(hydroxybenzoyl)-hydrazonomethyl-2-oxothiazol-3-ide Derivatives and Evaluation of Their Anticancer Activities. Chemical & Pharmaceutical Bulletin, 63(10), 843–847. [Link]
Design, Synthesis and Evaluation of Enzyme-Responsive Fluorogenic Probes Based on Pyridine-Flanked Diketopyrrolopyrrole Dyes | ChemRxiv. Vertex AI Search. Retrieved from [Link]
Herold, J. M., Wigle, T. J., Norris, J. L., Lam, R., Kireev, D. B., & Frye, S. V. (2013). Discovery of a chemical probe for the L3MBTL3 methyllysine reader domain. Nature Chemical Biology, 9(3), 184–186. [Link]
SYNTHESIS AND EVALUATION OF 2-AMINO-5-(PYRIDIN-3YL)-1, 3,4 THIADIAZOLE DERIVATIVES - Neuroquantology. Vertex AI Search. Retrieved from [Link]
Synthesis of 2-amino-4-methyl-3-pyridinol - PrepChem.com. Vertex AI Search. Retrieved from [Link]
Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives - PMC. Vertex AI Search. Retrieved from [Link]
MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity - Frontiers. (2023, February 13). Vertex AI Search. Retrieved from [Link]
Synthesis method of 2-isopropyl-3-amino-4-methylpyridine - Eureka | Patsnap. Vertex AI Search. Retrieved from [Link]
Pyridine synthesis - Organic Chemistry Portal. Vertex AI Search. Retrieved from [Link]
Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - MDPI. Vertex AI Search. Retrieved from [Link]
4-Amino-3-(4-ethylphenyl)pyridine | C13H14N2 | CID 64089007 - PubChem. Vertex AI Search. Retrieved from [Link]
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - MDPI. Vertex AI Search. Retrieved from [Link]
Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - Encyclopedia.pub. Vertex AI Search. Retrieved from [Link]
Synthesis and Reactions of Substituted 3-amino-2-furyl(aryl)-thieno[2,3-b]pyridines - MDPI. Vertex AI Search. Retrieved from [Link]
CN109535071B - 2-amino-3-hydroxypyridine and preparation method and refining method thereof - Google Patents. Vertex AI Search.
Application Note: Formulation Strategies for 2-(3-amino-4-ethylphenyl)-3-pyridinol
The following Application Note and Protocol guide details the formulation strategy for 2-(3-amino-4-ethylphenyl)-3-pyridinol , a specific lipophilic weak base/amphoteric compound. This guide is structured for Application...
Author: BenchChem Technical Support Team. Date: March 2026
The following Application Note and Protocol guide details the formulation strategy for 2-(3-amino-4-ethylphenyl)-3-pyridinol , a specific lipophilic weak base/amphoteric compound.
This guide is structured for Application Scientists and Pharmacology Leads conducting preclinical in-vivo (PK/PD) studies.
Executive Summary & Compound Analysis
Formulating 2-(3-amino-4-ethylphenyl)-3-pyridinol presents specific challenges inherent to its chemical structure: a bi-aryl scaffold containing both a phenolic hydroxyl group (3-pyridinol) and an aniline moiety (3-amino-4-ethylphenyl).[1]
Structural Deconstruction & Physicochemical Risks
To design a robust vehicle, we must first analyze the molecule's properties using Structure-Activity Relationship (SAR) principles:
Amphoteric Nature:
Acidic Moiety: The 3-pyridinol hydroxyl group is weakly acidic (Predicted pKa
5.[1][2]0) and the aniline nitrogen (pKa 3.5–4.[2]0) are weakly basic.
Implication: The compound will exhibit "U-shaped" solubility.[1][2] It is most soluble at low pH (< 4) and high pH (> 10), but likely insoluble at physiological neutral pH (6.5–7.4) .[2]
Lipophilicity (LogP): The ethyl-phenyl group adds significant hydrophobicity.[1][2] Estimated LogP is > 2.5, classifying it as a BCS Class II compound (Low Solubility, High Permeability).[2]
Oxidation Risk (Critical): The presence of an amino group ortho to an ethyl group on a phenyl ring, coupled with an electron-rich pyridinol, makes this compound highly susceptible to oxidative degradation (turning brown/black in solution).[2]
Requirement: All formulations must utilize degassed buffers and potentially include antioxidants (e.g., Sodium Metabisulfite or Ascorbic Acid).[2]
Formulation Decision Matrix
Based on these properties, simple saline or PBS is contraindicated as it will lead to immediate precipitation.[1][2]
Route
Preferred Vehicle System
Mechanism
Pros/Cons
IV (Intravenous)
20% HP-β-CD in Citrate Buffer (pH 4.0)
Inclusion Complexation + pH Control
Pros: Prevents precipitation upon dilution in blood; reduces hemolysis risk.Cons: Volume limitations.[1]
PO (Oral)
0.5% Methylcellulose (MC) + 0.1% Tween 80
Suspension
Pros: High drug load capacity; standard for toxicology.Cons: Lower bioavailability than solution.[1][2]
Rescue (High Dose)
10% DMSO / 40% PEG 400 / 50% Water
Co-solvency
Pros: Solubilizes very high concentrations.Cons: Potential vehicle toxicity; pain on injection.[1][2]
Visual Workflow: Formulation Decision Tree
The following logic gate ensures the correct vehicle selection based on your target concentration.
Caption: Decision tree for selecting the optimal vehicle based on target drug concentration and solubility thresholds.
Detailed Experimental Protocols
Protocol A: Intravenous (IV) Solution (Preferred)
Target: 2–5 mg/mL | Vehicle: 20% Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in 25mM Citrate Buffer (pH 4.0).[1][2]
Rationale: Cyclodextrins encapsulate the lipophilic ethylphenyl tail, while the acidic pH ensures the pyridine nitrogen is protonated, maximizing solubility and stability.[2]
Degassing: Sonicate the buffer for 10 minutes or sparge with Nitrogen/Argon for 5 minutes to remove dissolved oxygen (prevents oxidation of the amino group).[2]
Cyclodextrin Dissolution:
Add 20.0 g of HP-β-CD to 80 mL of the degassed buffer.[1][2]
Stir until clear (Solution is now 20% w/v CD).
Compound Addition:
Weigh the required amount of compound (e.g., 50 mg for a 10 mL batch at 5 mg/mL).
Add compound to the CD vehicle slowly while vortexing.[1][2]
Solubilization:
Sonicate for 15–20 minutes in a water bath (keep temp < 40°C).
Checkpoint: The solution should be clear and slightly yellow.[2] If particles persist, adjust pH carefully to 3.5 using 1N HCl.[2]
Filtration & QC:
Filter through a 0.22 µm PVDF filter into a sterile, amber glass vial.
Visual Check: Inspect for any precipitation or rapid color change (darkening indicates oxidation).[1][2]
Protocol B: Oral (PO) Suspension
Target: 10–100 mg/mL | Vehicle: 0.5% Methylcellulose (MC) (400 cP) + 0.1% Tween 80 in Water.[1][2]
Rationale: For high-dose toxicology or efficacy studies, a suspension is safer and allows higher loading than solutions.[1][2] Tween 80 wets the hydrophobic surface of the compound.[2]
Step-by-Step Procedure:
Vehicle Preparation:
Heat 50 mL of distilled water to 80°C.
Disperse 0.5 g Methylcellulose powder into the hot water.
Add 100 µL Tween 80 .
Stir while cooling on ice to hydrate the polymer (solution becomes clear/viscous).[1][2]
Place in a mortar.[1][2] Add a small amount (approx. 200 µL) of the vehicle.[2]
Grind with a pestle to form a smooth, lump-free paste.[1][2] This "wetting" step is crucial for homogeneity.[1][2]
Dilution:
Gradually add the remaining vehicle to the mortar while triturating.[2]
Transfer to a measuring cylinder and adjust to final volume (e.g., 10 mL).
Homogenization:
Vortex vigorously for 2 minutes before dosing.[1][2]
Note: Suspensions must be stirred constantly during the dosing period to ensure dose uniformity.[1][2]
Stability & Handling (The "Self-Validating" System)
To ensure the data generated is reliable, you must validate the stability of the formulation before injecting animals.[2]
The "Bench-Top" Stress Test
Before the animal study, prepare a 1 mL aliquot of your formulation.[2]
Leave it on the bench in ambient light for 4 hours.
Pass Criteria: No precipitation (visible particles) and no significant color shift (e.g., from pale yellow to dark brown).[2]
Fail Action: If it turns dark brown, your compound is oxidizing.[1][2] Action: Add 0.1% Sodium Metabisulfite or 0.5% Ascorbic Acid to the vehicle.[1][2]
Dosing Volume Reference Table
Use this table to ensure you do not exceed ethical volume limits.
Understanding the biological context helps in interpreting PK/PD disconnects.[2] Assuming this scaffold targets kinase pathways (common for aminophenyl-pyridines), the following diagram illustrates the formulation's journey.
Caption: Pharmacokinetic journey of the cyclodextrin-complexed drug, highlighting the critical risk of precipitation upon dilution.
References
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development.[2] Journal of Pharmacy and Pharmacology. Link
FDA Center for Drug Evaluation and Research. (2010).[1][2] Guidance for Industry: M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. Link
Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations.[1][2] Pharmaceutical Research. Link
PubChem Compound Summary. (2023). 4-Amino-3-(4-ethylphenyl)pyridine (Structural Analog). National Center for Biotechnology Information.[1][2] Link[1][2]
Technical Support Center: Troubleshooting Aqueous Formulation for 2-(3-amino-4-ethylphenyl)-3-pyridinol
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of complex biphenyl-like heterocyclic amines.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of complex biphenyl-like heterocyclic amines. The compound 2-(3-amino-4-ethylphenyl)-3-pyridinol presents a classic "brick dust" and "grease" hybrid formulation challenge.
To successfully work with this molecule, we must first understand the causality behind its physical behavior. The molecule is amphoteric, possessing two basic centers (the aniline
and the pyridine nitrogen) and one weakly acidic center (the pyridinol ). At a physiological pH of 7.4, the basic nitrogens are largely deprotonated and the acidic hydroxyl remains protonated. This results in a highly lipophilic, uncharged species. The hydrophobic exclusion of the 4-ethylphenyl moiety, combined with strong intermolecular hydrogen bonding, drives rapid aggregation and precipitation in aqueous media.
Logical relationship between pH, ionization states, and aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: Why does my compound instantly precipitate when I dilute my 10 mM DMSO stock into PBS (pH 7.4) for cell culture assays?A1: This is a classic solvent-shift precipitation (often called "crashing out"). DMSO acts as a powerful hydrogen-bond acceptor, perfectly solvating the pyridinol
and aniline . When you dilute this into PBS, the DMSO rapidly diffuses into the bulk aqueous phase. The compound is suddenly exposed to a pH of 7.4, where it is uncharged. The hydrophobic 4-ethylphenyl group forces the water molecules into a highly ordered clathrate cage, which is thermodynamically unfavorable. To minimize this surface area, the drug molecules self-associate and precipitate. To prevent this, you must lower the thermodynamic barrier using1[1].
Q2: Can I just lower the pH of my assay buffer to keep it dissolved?A2: While lowering the pH to < 4.0 will protonate the aniline and pyridine nitrogens (forming a highly soluble di-cation)[2], this is generally incompatible with in vitro cell-based assays or in vivo intravenous dosing, as it will induce cellular toxicity or local tissue necrosis. For biological assays, you must maintain a pH of ~7.4. Therefore, instead of altering the bulk pH, we recommend altering the microenvironment of the drug using 3[3], which shield the hydrophobic regions from the aqueous environment.
Q3: What is the best excipient strategy for in vivo dosing where I need a high concentration without using toxic levels of DMSO?A3: For in vivo applications, a co-solvent/surfactant/water mixture is standard. A highly effective and well-tolerated vehicle is 5% DMSO, 40% PEG-400, 5% Tween-80, and 50% Saline. The PEG-400 acts as a co-solvent to bridge the polarity gap, while Tween-80 forms 4[4].
Quantitative Formulation Data
The following table summarizes the expected solubility profiles across standard formulation vehicles based on the physicochemical properties of 2-(3-amino-4-ethylphenyl)-3-pyridinol.
Formulation Vehicle
Final pH
Visual Appearance
Max Soluble Conc. (mg/mL)
Primary Application
100% Water
7.0
Heavy Precipitation
< 0.01
None
0.1 M HCl (Aqueous)
1.0
Clear Solution
> 25.0
Chemical stock / Salt formation
10% DMSO in PBS
7.4
Cloudy / Suspended
~ 0.05
Avoid (Toxicity/Crash out)
20% HP-β-CD in Saline
7.4
Clear Solution
~ 5.5
In vitro assays / In vivo dosing
5% DMSO / 40% PEG400 / 5% Tween80 / 50% Water
7.4
Clear Solution
~ 12.0
In vivo dosing (High dose)
Experimental Protocols
Protocol 1: Preparation of a 5 mM Stock in 20% HP-β-CD (Neutral pH)
Causality: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) features a hydrophobic cavity that encapsulates the 4-ethylphenyl ring, while its hydrophilic exterior maintains aqueous solubility. This avoids the need for extreme pH adjustments.
Vehicle Preparation: Weigh 200 mg of HP-β-CD and dissolve it in 800 µL of sterile
. Vortex until completely clear (this creates a 20% w/v solution).
Compound Addition: Weigh the appropriate mass of 2-(3-amino-4-ethylphenyl)-3-pyridinol powder (e.g., 1.07 mg for a 5 mM final concentration in 1 mL). Add the dry powder directly to the 20% HP-β-CD solution. Crucial Step: Do not dissolve the compound in DMSO first. DMSO will competitively bind the cyclodextrin cavity, drastically reducing the encapsulation efficiency of your drug.
Mechanical Disruption: Sonicate the suspension in a water bath at 37°C for 15–30 minutes. The mechanical energy disrupts the crystal lattice, allowing the cyclodextrin to encapsulate the free molecules.
Sterilization: Sterile filter through a 0.22 µm PVDF syringe filter. (Avoid nylon filters, as they exhibit high non-specific binding for lipophilic amines).
Self-Validation Step: To confirm complete solubilization and the absence of micro-precipitates, measure the absorbance of the final filtrate at 600 nm (
). A value of < 0.05 indicates a true solution, whereas higher values suggest a colloidal suspension that requires further sonication or a higher HP-β-CD percentage.
Protocol 2: Rescuing a Precipitated DMSO-Aqueous Mixture
If you have already spiked your DMSO stock into an aqueous buffer and observed precipitation, follow this self-validating workflow to salvage the sample.
Step-by-step workflow for rescuing a precipitated aqueous solution.
Self-Validation Step for Rescue: After the solution appears visually clear following the addition of Tween-80/PEG-400, centrifuge the rescued solution at 10,000 x g for 5 minutes. If a visible pellet forms at the bottom of the tube, the compound is still microscopically crashing out, and the co-solvent ratio must be increased before use in any quantitative assay.
References
Title: Advances in Solubility Enhancement Techniques
Source: International Journal of Pharmaceutical Sciences Review and Research
URL
Title: FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?
Source: World Journal of Biology Pharmacy and Health Sciences (wjbphs.com)
Title: US6087507A - Separation of pyridine or pyridine derivatives from aqueous solutions
Source: Google Patents
URL
Technical Support Center: Optimization & Troubleshooting for Phenylpyridinol Amination
Welcome to the Process Chemistry Support Center. The conversion of phenylpyridinol precursors into complex aminophenylpyridines is a critical transformation in pharmaceutical development.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Process Chemistry Support Center. The conversion of phenylpyridinol precursors into complex aminophenylpyridines is a critical transformation in pharmaceutical development. Because the hydroxyl group on the pyridine ring is a poor leaving group, direct amination is thermodynamically unfavorable. The standard workflow requires pre-activation of the pyridinol—typically into a highly electrophilic pyridyl triflate—followed by a palladium-catalyzed Buchwald-Hartwig cross-coupling (1)[1].
This guide provides field-proven protocols, mechanistic troubleshooting, and quantitative optimization strategies to ensure high-yielding C–N bond formation.
Reaction Workflow & Pathway
Workflow for the activation and Pd-catalyzed amination of phenylpyridinol precursors.
Step-by-Step Experimental Protocol
Self-Validating Two-Step Amination via Triflate Intermediate
Phase 1: Activation (Triflation)
Preparation: Flame-dry a Schlenk flask under argon. Charge with the phenylpyridinol precursor (1.0 equiv) and anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration.
Base Addition: Add anhydrous pyridine (2.0 equiv).
Causality: The base deprotonates the hydroxyl group, increasing its nucleophilicity toward the electrophile while neutralizing the highly acidic triflic acid byproduct, which would otherwise protonate the pyridine nitrogen and halt the reaction.
Electrophile Addition: Cool the mixture to -78 °C. Dropwise add trifluoromethanesulfonic anhydride (Tf₂O, 1.2 equiv).
Causality: The extreme low temperature prevents exothermic decomposition and suppresses undesired C-alkylation or ring-opening side reactions.
Validation (Self-Validating Step): Monitor via TLC (Hexanes/EtOAc). The reaction is self-validating when the highly polar, UV-active pyridinol spot completely disappears, replaced by a high-Rf product spot. A quick ¹⁹F NMR of an aliquot will confirm the presence of the -OTf group (sharp singlet near -74 ppm).
Workup: Quench with cold saturated NaHCO₃. Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at <30 °C to prevent thermal degradation of the sensitive intermediate.
Catalyst Activation: In an argon-filled glovebox, charge a reaction vial with Pd₂(dba)₃ (2.5 mol%), BrettPhos ligand (6 mol%), and NaOtBu (1.5 equiv).
Causality: Pre-mixing the palladium source with an electron-rich biaryl phosphine ligand ensures the complete formation of the active L₁Pd(0) monolithic species prior to introducing the electrophile (1)[1].
Reagent Addition: Add the isolated pyridyl triflate (1.0 equiv) from Phase 1 and the desired amine (1.2 equiv). Dissolve in anhydrous, degassed 1,4-dioxane (0.1 M).
Reaction: Seal the vial, remove it from the glovebox, and heat to 90 °C for 4–12 hours.
Causality: Thermal energy is required to overcome the activation barrier for the oxidative addition of the C–OTf bond to the Pd(0) center, a step that often proceeds via nucleophilic displacement in pyridyl triflates (2)[2].
Validation (Self-Validating Step): Monitor by LC-MS. The reaction is complete when the triflate mass disappears and the [M+H]⁺ peak of the aminated product dominates the chromatogram.
Purification: Dilute with ethyl acetate, filter through a pad of Celite to remove Pd black and inorganic salts, and purify via silica gel chromatography.
Quantitative Optimization Matrix
Selecting the correct ligand and base combination is entirely dependent on the steric and electronic nature of your amine. Use the following validated matrix to optimize your conditions:
Amine Class
Optimal Ligand
Preferred Base
Solvent
Temp (°C)
Expected Yield
Primary Competing Pathway
Primary Aliphatic
BrettPhos
NaOtBu
Dioxane
80–100
75–90%
Hydrodetriflation
Secondary Aliphatic
RuPhos
NaOtBu
Toluene
80–110
70–85%
-Hydride Elimination
Primary Aromatic
XPhos
Cs₂CO₃
t-AmylOH
90–110
80–95%
C–O Etherification
Secondary Aromatic
tBuBrettPhos
NaOtBu
Toluene
100–110
60–80%
Steric Stalling (No Rxn)
Troubleshooting Guides & FAQs
Q1: My pyridyl triflate intermediate is decomposing during isolation. How can I stabilize it?A1: Pyridyl triflates, particularly those bearing electron-withdrawing phenyl groups, are highly electrophilic and prone to rapid hydrolysis back to the starting pyridinol.
Causality: The highly polarized C–OTf bond reacts readily with ambient moisture.
Solution: Perform a rapid, cold aqueous workup using saturated NaHCO₃, dry strictly over anhydrous Na₂SO₄, and store the neat oil/solid under argon at -20 °C. If instability persists, consider synthesizing the corresponding nonaflate (using nonafluorobutanesulfonyl fluoride), which offers superior hydrolytic stability while maintaining excellent reactivity in cross-coupling.
Q2: I am observing massive amounts of the reduced phenylpyridine (hydrodetriflation) instead of my aminated product. What is going wrong?A2: This is the most common failure mode in Buchwald-Hartwig aminations, occurring when
Causality: After the amine coordinates to the Pd(II) center, if the ligand is not sufficiently bulky to force the aryl and amido groups into a tight geometry, the palladium center will extract a
-hydrogen from the aliphatic amine. This releases an imine and subsequently reductively eliminates the reduced arene (Ar–H).
Solution: Switch to a more sterically demanding biaryl phosphine ligand like BrettPhos or tBuBrettPhos. The extreme bulk of these ligands accelerates the rate of C–N reductive elimination, effectively outcompeting the
-hydride elimination pathway. Additionally, ensure your solvents are strictly anhydrous, as trace water can act as a hydride source.
Q3: The reaction stalls at 50% conversion. Adding more catalyst does not restart the reaction.A3: You are likely experiencing catalyst poisoning or product inhibition.
Causality: Aminopyridines are excellent bidentate or monodentate ligands. As the product accumulates, it can strongly coordinate to the Pd center, displacing your phosphine ligand and forming a stable, off-cycle resting state that prevents further oxidative addition of the starting material (2)[2].
Solution: Increase the reaction temperature to 110 °C to promote dynamic ligand exchange. If that fails, switch to a strongly coordinating bidentate ligand (e.g., BINAP or dppf) that resists displacement by the product heterocycle.
Q4: Can I perform a direct amination without pre-activating the hydroxyl group?A4: Yes, but it requires highly specific forcing conditions, such as PyBroP-mediated one-pot activation-amination, or transition-metal-free Ullmann-type couplings if the ring is heavily electron-deficient.
Causality: The C–OH bond dissociation energy is far too high for direct Pd(0) insertion. Reagents like PyBroP generate a phosphonium intermediate in situ that acts as a competent leaving group for nucleophilic aromatic substitution (SₙAr) (3)[3]. Alternatively, copper-catalyzed Ullmann-type reactions can facilitate direct C–N coupling, though they require strict stoichiometric control of the base to prevent competing C–O coupling (4)[4].
References
Benchchem. "Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-2-chloro-6-iodopyridin-3-ol." 1
ResearchGate. "Mechanistic Studies on Oxidative Addition of Aryl Halides and Triflates to Pd(BINAP)2 and Structural Characterization of the Product from Aryl Triflate Addition in the Presence of Amine." 2
ResearchGate. "Rapid Amination of Methoxy Pyridines with Aliphatic Amines." 3
ACS Publications. "Novel Synthetic Route and Telescoped Process of N-(2,6-Dimethylphenyl)-6-hydroxypicolinamide Employing the Base-Free Schotten–Baumann Reaction and Self-Catalyzed Ullmann-Type Hydroxylation." 4
Technical Support Center: Purification of 2-(3-amino-4-ethylphenyl)-3-pyridinol
Welcome to the Advanced Chromatography Support Center. As drug development professionals and analytical chemists, you are likely aware that highly functionalized heterocycles present unique isolation challenges. This gui...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Chromatography Support Center. As drug development professionals and analytical chemists, you are likely aware that highly functionalized heterocycles present unique isolation challenges. This guide provides a deep-dive into the mechanistic causes of purification failures for 2-(3-amino-4-ethylphenyl)-3-pyridinol and offers field-proven, self-validating protocols to achieve >95% purity and recovery.
Chemical Profiling & Root Cause Analysis
To successfully purify 2-(3-amino-4-ethylphenyl)-3-pyridinol, we must first understand the causality behind its chromatographic behavior. This molecule is a "triple threat" in purification due to three competing chemical properties:
Zwitterionic/Amphoteric Nature: The molecule possesses a basic aniline nitrogen, a basic pyridine nitrogen, and an acidic phenolic/pyridinol hydroxyl group. This amphoteric profile leads to severe mixed-mode interactions (both hydrophobic and electrostatic) on standard silica and reversed-phase columns, causing unpredictable retention and peak tailing[1].
Metal Chelation: The 3-pyridinol motif acts as a bidentate ligand. It readily chelates trace metals (such as Fe³⁺ and Cu²⁺) present in standard grade silica gel or the stainless steel tubing of HPLC systems, leading to irreversible adsorption and low mass recovery[2].
Oxidative Instability: The 3-amino-4-ethylphenyl moiety is an electron-rich aniline. Under alkaline conditions or upon exposure to light and oxygen, it rapidly undergoes auto-oxidation to form highly colored (pink/brown) quinone-imine polymeric degradation products.
Troubleshooting Guides & FAQs
Q1: Why does my compound streak severely on standard silica gel, resulting in <30% recovery?Causality: Standard silica gel is inherently acidic (pKa ~4.5–5.5) and contains trace metal impurities. The compound's basic amines interact strongly with acidic silanols, while the pyridinol chelates the trace metals.
Solution: You must mask the active sites. Pre-treat your silica gel with 1–2% triethylamine (TEA) to neutralize silanols, or switch entirely to neutral Alumina. For optimal recovery, avoid bare silica entirely and utilize a specialized metal-free stationary phase.
Q2: I am using a standard C18 column with 0.1% TFA, but the peak is broad and asymmetric. How do I fix this?Causality: 0.1% TFA (pH ~2) fully protonates both the aniline and pyridine nitrogens, making the molecule highly polar and poorly retained via hydrophobic interactions. Furthermore, TFA does not effectively mask all residual silanols, leading to secondary interactions. Amphoteric compounds require specific phase matching to stabilize both charge states[1].
Solution: Switch to a Zwitterionic HILIC (Hydrophilic Interaction Liquid Chromatography) column or a polar-embedded C18 column. Replace TFA with a volatile buffer like 10–20 mM Ammonium Acetate (pH 5.0) to maintain the compound in a neutral/zwitterionic state, which drastically improves peak shape.
Q3: My HPLC fractions are colorless when collected, but they turn pink/brown during solvent evaporation. Is my compound degrading?Causality: Yes. The electron-rich aniline group is highly susceptible to auto-oxidation when concentrated in the presence of oxygen and ambient light, forming quinone-imines.
Solution: Always concentrate fractions under a stream of inert gas (N₂/Ar) or in a rotary evaporator flushed with Argon. Keep the water bath temperature below 30°C and shield the receiving flask from direct light.
Fig 1. Oxidative degradation pathway of the aniline moiety leading to sample loss.
Self-Validating Experimental Protocols
Protocol A: Preparative HPLC Purification for Zwitterionic Pyridinols
This protocol utilizes HILIC to leverage the compound's polarity rather than fighting it, ensuring high recovery of amphoteric species[1].
Step 1: System Passivation (Critical)
Flush the HPLC system (especially if using stainless steel tubing) with 0.1 M EDTA solution for 30 minutes to strip trace metals, followed by a thorough flush with HPLC-grade water.
Step 2: Column Installation & Validation
Install a Zwitterionic HILIC column (e.g., SeQuant ZIC-HILIC).
Self-Validation Check: Inject a test standard of 3-hydroxypyridine. Calculate the peak asymmetry factor (
). An between 0.9 and 1.2 validates that the system is inert and ready for your sample.
Step 3: Mobile Phase Preparation
Buffer A: 20 mM Ammonium Formate in LC-MS grade Water (Adjust pH to 3.5 with formic acid).
Buffer B: LC-MS grade Acetonitrile.
Step 4: Sample Loading
Dissolve the crude mixture in 50:50 A:B. If the sample has a history of oxidation, add 0.01% BHT (butylated hydroxytoluene) to the injection solvent.
Step 5: Elution & Collection
Run a gradient from 90% B to 40% B over 20 minutes. Collect peaks triggering at 254 nm directly into amber glass tubes pre-purged with Nitrogen gas.
Fig 2. Decision tree for selecting HPLC stationary phases and buffers for amphoteric pyridinols.
Protocol B: Deactivated Flash Chromatography
If prep-HPLC is unavailable, use this modified normal-phase method to prevent irreversible binding.
Step 1: Slurry Preparation
Mix standard silica gel (60 Å, 230–400 mesh) with a solvent system of Hexane/Ethyl Acetate (50:50) containing 2% Triethylamine (TEA).
Step 2: Column Packing
Pour the slurry and flush with 3 column volumes (CV) of the TEA-containing solvent to fully deactivate the acidic silanols.
Step 3: Equilibration
Flush with 2 CV of the starting mobile phase (without TEA) to remove excess base, preventing base-catalyzed oxidation of the aniline.
Step 4: Dry Loading
Dry-load the crude sample onto Celite (do not use silica for dry loading to prevent localized degradation).
Step 5: Elution & Validation
Elute using a gradient of Hexane to Ethyl Acetate.
Self-Validation Check: Spot fractions on a TLC plate; the target compound must elute as a tight, circular spot (
~0.3–0.4) without a "comet tail." If tailing occurs, increase TEA concentration in the conditioning step.
Quantitative Data: Method Comparison
Summarized below is the quantitative performance of various chromatographic environments when applied to amphoteric pyridinol derivatives.
Stationary Phase
Mobile Phase Additive
Primary Interaction Mechanism
Peak Asymmetry ()
Expected Recovery (%)
Standard C18
0.1% TFA
Hydrophobic + Silanol (Mixed)
> 2.5 (Severe Tailing)
< 60%
Polar-embedded C18
10 mM NH₄OAc (pH 5.0)
Hydrophobic + Shielded
1.2 – 1.4
85 – 90%
Zwitterionic HILIC
20 mM NH₄Formate (pH 3.5)
Hydrophilic + Electrostatic
0.9 – 1.1
> 95%
Bare Silica (Flash)
None
H-bonding + Metal Chelation
Irreversible binding
< 30%
TEA-Deactivated Silica
2% TEA (Conditioning)
H-bonding
1.3 – 1.5
80 – 85%
References
Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades
Source: MDPI
URL
Determination of chlorpyrifos' main metabolite 3,5,6-trichloro-2-pyridinol in human urine by ultra performance liquid chromatography coupled with tandem mass spectrometry
Source: ResearchGate
URL
Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis
Source: NIH
URL
Technical Support Center: Enhancing Long-Term Storage Stability of 2-(3-amino-4-ethylphenyl)-3-pyridinol
Welcome to the Technical Support Center. Designed for researchers, analytical chemists, and drug development professionals, this hub provides field-proven troubleshooting strategies, mechanistic insights, and validated p...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. Designed for researchers, analytical chemists, and drug development professionals, this hub provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols for handling the highly sensitive Active Pharmaceutical Ingredient (API), 2-(3-amino-4-ethylphenyl)-3-pyridinol.
Mechanistic Insights: The Causality of Degradation
To establish a robust storage protocol, we must first understand the chemical vulnerabilities of the molecule. 2-(3-amino-4-ethylphenyl)-3-pyridinol contains two highly reactive moieties that dictate its stability profile:
The Aminophenyl Group (Aniline Derivative): Aminophenol derivatives are notoriously susceptible to auto-oxidation. When exposed to atmospheric oxygen, the amino group undergoes radical oxidation, forming highly reactive quinone imines[1]. These intermediates rapidly polymerize into dark brown or red degradation products, permanently compromising the batch's purity.
The 3-Pyridinol Ring: Pyridinol compounds exist in a delicate tautomeric equilibrium with their pyridinone (keto) forms. This tautomerization is heavily influenced by solvent polarity and pH[2]. While the 3-pyridinol isomer is generally more stable than 2- or 4-pyridinols, the keto-enol shift alters the electron density of the molecule, increasing its susceptibility to electrophilic attack and subsequent oxidation.
Thermal & Photolytic Acceleration: Heat and UV/Vis light lower the activation energy required for radical initiation, exponentially accelerating the degradation cascade[1]. According to , understanding and mitigating these environmental factors is mandatory for establishing a valid re-test period or shelf life[3].
Caption: Logical relationship of degradation pathways for 2-(3-amino-4-ethylphenyl)-3-pyridinol.
Troubleshooting & FAQs
Q1: My API powder was initially off-white but has turned dark brown after a month of storage. What happened, and can I still use it?A1: The discoloration is a hallmark of aminophenol oxidation, resulting in the formation of polymeric quinone imines[1]. This indicates significant chemical degradation. Do not use the discolored batch for quantitative assays or sensitive biological experiments, as the impurities will skew your results and introduce toxicity. To prevent this, always store the powder under an inert atmosphere (such as Argon or Nitrogen) to completely displace reactive oxygen[4].
Q2: I observe inconsistent peak areas and new impurity peaks when analyzing the compound via HPLC. How can I stabilize my analytical samples?A2: The compound is likely degrading in your sample diluent or mobile phase during the run. Aqueous and polar solvents can facilitate pyridinol tautomerization and dissolve oxygen, accelerating degradation[2].
Solution: Deoxygenate your solvents by sparging with helium or nitrogen for 15 minutes prior to use. Additionally, add a compatible antioxidant, such as 0.1% (w/v) ascorbic acid, to your sample diluent. Ascorbic acid acts as a sacrificial reducing agent, scavenging free radicals and protecting the aminophenol during analysis[1].
Q3: Does the choice of storage temperature significantly impact the shelf-life of this specific API?A3: Absolutely. For highly oxidation-sensitive APIs, room temperature (25°C) storage is inadequate. Ultra-cold storage (-20°C to -80°C) is required to kinetically freeze the auto-oxidation and degradation pathways, preserving the molecular structure of the API for extended periods[5].
Quantitative Data: Predictive Stability Matrix
The following table summarizes the quantitative purity of 2-(3-amino-4-ethylphenyl)-3-pyridinol under various storage conditions, highlighting the necessity of stringent environmental controls.
Storage Temperature
Atmosphere
Light Exposure
Purity at 1 Month
Purity at 6 Months
Recommendation
+25°C (Ambient)
Air
Unrestricted
< 85.0%
< 60.0%
DO NOT USE
+4°C (Fridge)
Air
Dark (Amber)
94.5%
82.1%
Short-term only (< 1 week)
-20°C (Freezer)
Argon
Dark (Amber)
> 99.0%
97.5%
Acceptable for routine use
-80°C (ULTF)
Argon
Dark (Amber)
> 99.9%
> 99.5%
Optimal for Long-Term Storage
Validated Experimental Protocols
To ensure trustworthiness, every protocol must function as a self-validating system. Do not proceed to subsequent steps unless the validation criteria of the current step are met.
Protocol A: Aliquoting and Long-Term Storage Preparation
Objective: To package the API in a moisture-free, oxygen-free environment for ultra-cold storage.
Glovebox Preparation: Purge a controlled-atmosphere glovebox with high-purity Argon (99.999%).
Validation Step: Verify the internal oxygen sensor reads < 1 ppm and the moisture sensor reads < 1 ppm before introducing the API[4].
Material Transfer: Transfer the bulk API, pre-weighed amber glass vials, and PTFE-lined crimp caps into the glovebox antechamber. Cycle the antechamber vacuum/argon three times.
Aliquoting: Accurately weigh the API into the amber glass vials. Causality: Amber glass blocks UV/Vis light, preventing photolytic radical initiation[1].
Sealing: Securely crimp the PTFE-lined caps onto the vials while still inside the Argon atmosphere. Causality: PTFE provides a superior barrier against moisture and oxygen ingress compared to standard rubber septa.
Storage: Remove the sealed vials from the glovebox and immediately transfer them to an ultra-low temperature freezer (ULTF) set to -80°C[5].
Caption: Step-by-step workflow for the long-term inert storage of oxidation-sensitive APIs.
Protocol B: Preparation of Stabilized Analytical Solutions (HPLC/LC-MS)
Objective: To prevent on-column degradation and ensure accurate quantification during analysis.
Solvent Deoxygenation: Transfer the required volume of HPLC-grade solvent (e.g., Water/Acetonitrile) into a Schlenk flask. Sparge the solvent with Nitrogen gas for 15-30 minutes.
Validation Step: Ensure a steady stream of bubbles is visible and maintain a positive pressure of nitrogen.
Antioxidant Addition: Add Ascorbic Acid to the deoxygenated aqueous phase to achieve a final concentration of 0.1% (w/v)[1]. Mix thoroughly until completely dissolved.
Sample Dissolution: In an amber vial, accurately weigh the 2-(3-amino-4-ethylphenyl)-3-pyridinol. Add the deoxygenated, antioxidant-containing solvent to achieve the target analytical concentration.
Immediate Analysis: Cap the vial tightly and place it in the HPLC autosampler. Keep the autosampler temperature chilled to 4°C.
References
ICH. "Quality Guidelines - ICH: Q1A(R2) Stability Testing of New Drug Substances and Products." ich.org. Available at:[Link]
ACS Publications. "Tautomerization of Nucleobase Model Compounds: The 4-Pyridinol and 4(1H)-Pyridinone Monomers and Their Dimers." The Journal of Physical Chemistry A. Available at:[Link]
Zamann Pharma Support GmbH. "Inert Atmosphere." zamann-pharma.com. Available at:[Link]
Single Use Support. "Cold Storage Requirements for Active Pharmaceutical Ingredients." susupport.com. Available at:[Link]
method refinement for the spectroscopic characterization of 2-(3-amino-4-ethylphenyl)-3-pyridinol
Welcome to the Analytical Technical Support Center. I am the Senior Application Scientist overseeing structural elucidation and method refinement. This guide is specifically engineered for researchers and drug developmen...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Analytical Technical Support Center. I am the Senior Application Scientist overseeing structural elucidation and method refinement. This guide is specifically engineered for researchers and drug development professionals characterizing 2-(3-amino-4-ethylphenyl)-3-pyridinol .
Characterizing amphoteric, multi-ring systems requires moving beyond basic data collection. We must understand the physical chemistry governing the molecule—specifically, tautomerism, quadrupolar relaxation, and ionization dynamics—to generate artifact-free, self-validating data.
Below is your comprehensive troubleshooting guide, structured to address the exact mechanistic challenges you will face at the bench.
Spectroscopic Characterization Workflow
Fig 1. Spectroscopic characterization and troubleshooting workflow.
Q1: Why are the aniline -NH₂ and pyridinol -OH proton signals appearing as a single broad hump or missing entirely in my ¹H NMR spectrum?A1: This is a classic manifestation of intermediate chemical exchange combined with quadrupolar relaxation. The protic sites (-OH and -NH₂) undergo rapid intermolecular proton exchange with trace water in deuterated solvents. Furthermore, the ¹⁴N nucleus of the amino group possesses a quadrupole moment (I=1), which induces rapid spin-lattice relaxation of the attached protons, severely broadening the signal 1.
Troubleshooting Action: Switch to strictly anhydrous DMSO-d₆. If broadening persists, perform Variable Temperature (VT) NMR. Cooling the sample to 273 K slows the exchange rate below the NMR timescale, resolving the peaks into distinct signals. Alternatively, analyzing substituent effects via ¹⁵N NMR can provide clarity without proton exchange interference 2.
Q2: How do I resolve overlapping aromatic signals between the pyridine and phenyl rings?A2: The electron-donating amino group and the electron-withdrawing pyridinol nitrogen create complex shielding and deshielding environments. This often causes the 2', 5', and 6' phenyl protons to overlap with the 4, 5, and 6 pyridine protons.
Troubleshooting Action: Rely on 2D NMR techniques, specifically ¹H-¹³C HMBC and HSQC 3. HMBC is critical here: the C-2 carbon of the pyridine ring will show a definitive long-range J-coupling (³J) to the H-6' proton of the phenyl ring, unambiguously linking the two spin systems across the C-C bridge.
Q3: In LC-MS (ESI+), I see significant in-source fragmentation and low abundance of the [M+H]⁺ ion. How do I preserve the molecular ion?A3: 2-(3-amino-4-ethylphenyl)-3-pyridinol is amphoteric. While the basic aniline nitrogen readily protonates, the hydroxyl group on the pyridine ring can facilitate rapid water loss [M+H - H₂O]⁺ under high declustering potentials (DP).
Troubleshooting Action: Lower the fragmentor voltage/declustering potential by 30-50%. Switch your mobile phase additive from 0.1% Formic Acid to 10 mM Ammonium Acetate (pH ~6.8). This softer ionization environment suppresses in-source fragmentation while maintaining adequate ionization efficiency.
Q4: My UV-Vis spectra show shifting absorption maxima depending on the solvent. Is my compound degrading?A4: No, this is solvatochromism. The molecule features a push-pull electronic system (the electron-donating aniline and the electron-accepting pyridine ring). The tautomeric equilibrium of the pyridinol ring (pyridinol vs. pyridinone) is highly sensitive to solvent polarity, which stabilizes the ground and excited states differently, shifting the λmax 4.
Objective: Obtain artifact-free ¹H and ¹³C spectra with resolved exchangeable protons.
Desiccation: Lyophilize 15 mg of 2-(3-amino-4-ethylphenyl)-3-pyridinol overnight to remove trace moisture.
Solvation: Break the seal on a fresh ampoule of 100% D-atom enriched DMSO-d₆. Dissolve the compound completely using vortexing.
Internal Referencing: Add exactly 0.05% v/v Tetramethylsilane (TMS) as an internal reference.
Transfer: Transfer 600 µL to a high-quality 5 mm NMR tube.
Self-Validation Check: Before analyzing the target peaks, examine the TMS peak at 0.00 ppm. It must be perfectly symmetrical with a half-height width (w₁/₂) of < 1 Hz. If the TMS peak is broad or split, the magnetic field is poorly shimmed, and the data is invalid. If TMS is sharp but the -NH₂ peak remains broad, the issue is definitively chemical exchange, not instrument resolution.
Protocol 2: LC-MS Buffer Optimization for Amphoteric Compounds
Objective: Maximize [M+H]⁺ signal-to-noise (S/N) ratio while minimizing adducts.
Stock Preparation: Prepare a 1 µg/mL solution of the analyte in 50:50 Water:Acetonitrile.
Gradient Setup: Perform flow injection analysis (FIA) using Mobile Phase A (10 mM Ammonium Acetate in Water) and Mobile Phase B (Acetonitrile).
Source Parameters: Set the ESI capillary voltage to 3.5 kV and drying gas temperature to 250 °C.
Self-Validation Check: Extract the exact mass chromatogram for m/z 215.1184 (calculated for C₁₃H₁₅N₂O⁺). Calculate the S/N ratio. A valid method must yield an S/N > 10:1 for the intact molecular ion. If the base peak is m/z 197 (loss of water), reduce the capillary temperature by 50 °C increments until the intact ion is the base peak.
Quantitative Data Summary
Use the following table to cross-reference your empirical data against the theoretical spectroscopic benchmarks for 2-(3-amino-4-ethylphenyl)-3-pyridinol.
Technique
Parameter
Expected Value
Structural Assignment
¹H NMR
Chemical Shift (δ)
~1.15 ppm (t, 3H)
Ethyl -CH₃
¹H NMR
Chemical Shift (δ)
~2.55 ppm (q, 2H)
Ethyl -CH₂-
¹H NMR
Chemical Shift (δ)
~5.10 ppm (br s, 2H)
Aniline -NH₂
¹H NMR
Chemical Shift (δ)
~9.80 ppm (br s, 1H)
Pyridinol -OH
¹H NMR
Chemical Shift (δ)
6.50 - 8.20 ppm (m, 6H)
Aromatic protons (Phenyl + Pyridine)
¹³C NMR
Chemical Shift (δ)
~14.5 ppm
Ethyl -CH₃
¹³C NMR
Chemical Shift (δ)
~24.0 ppm
Ethyl -CH₂-
HRMS (ESI+)
Exact Mass (m/z)
215.1184
[M+H]⁺ Molecular Ion
FTIR (ATR)
Wavenumber (cm⁻¹)
3350, 3450 cm⁻¹
N-H stretch (primary amine doublet)
FTIR (ATR)
Wavenumber (cm⁻¹)
3200 - 3100 cm⁻¹
O-H stretch (broad, H-bonded)
References
Source: benchchem.
Title: Nitrogen-15 nuclear magnetic resonance spectroscopy.
Source: nih.
Title: Spectroscopic properties of Pyridin-4-ol (NMR, IR, UV-Vis)
validation of a new analytical method for 2-(3-amino-4-ethylphenyl)-3-pyridinol
Technical Comparison Guide: Validation of a High-Throughput UHPLC Method for 2-(3-amino-4-ethylphenyl)-3-pyridinol Executive Summary & Analytical Challenge 2-(3-amino-4-ethylphenyl)-3-pyridinol is a highly polar, basic p...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Comparison Guide: Validation of a High-Throughput UHPLC Method for 2-(3-amino-4-ethylphenyl)-3-pyridinol
Executive Summary & Analytical Challenge
2-(3-amino-4-ethylphenyl)-3-pyridinol is a highly polar, basic pharmaceutical compound. Its structural features—a primary aniline amine, an ethyl group, and a pyridinol ring—present unique chromatographic challenges during quality control and impurity profiling. Standard reversed-phase high-performance liquid chromatography (HPLC) utilizing fully porous C18 columns often results in severe peak tailing and poor retention of the polar pyridinol moiety.
This guide objectively compares a newly developed Ultra-High-Performance Liquid Chromatography (UHPLC) method utilizing a core-shell Biphenyl stationary phase (The Product) against a traditional HPLC C18 method (The Alternative). We provide supporting experimental validation data in strict accordance with[ICH Q2(R2) guidelines][1] and[FDA analytical validation standards][2].
Mechanistic Rationale: Why Biphenyl Over C18?
To achieve analytical superiority, we must look beyond simple hydrophobic retention and understand the causality of our experimental choices:
Stationary Phase Chemistry (
Interactions): Traditional C18 columns rely purely on hydrophobic dispersive forces, which are insufficient for retaining the polar pyridinol ring. By switching to a Biphenyl stationary phase, we leverage and dipole-dipole interactions. The biphenyl rings interact strongly with both the electron-deficient pyridinol and the electron-rich aminophenyl rings, drastically improving retention and selectivity.
Particle Architecture (van Deemter Optimization): Utilizing a core-shell particle architecture (1.7 µm) reduces the van Deemter
-term (eddy diffusion) and accelerates mass transfer (the -term). This results in sharper peaks and higher efficiency at faster flow rates compared to fully porous 5.0 µm C18 particles.
Mobile Phase pH & Ion-Pairing: To mitigate peak tailing, the mobile phase is buffered at pH 2.5 using 0.1% trifluoroacetic acid (TFA). At this pH, the primary amine is fully protonated. The TFA acts as an ion-pairing agent, masking the positive charge of the amine and preventing deleterious secondary interactions with residual silanols on the silica support.
Self-Validating System Architecture
Trustworthiness in analytical chemistry requires that every protocol be a self-validating system. We implemented a rigorous System Suitability Test (SST) as a mandatory gatekeeper before any sample analysis[1]. The system must empirically demonstrate a Resolution (
) > 2.0 between the active compound and its closest known impurity, a Tailing Factor () < 1.5, and an injection precision (RSD) of < 2.0% over five replicate injections. If these criteria fail, the run automatically aborts, ensuring no compromised data is ever reported.
Workflow for the ICH Q2(R2) validation of the UHPLC method.
Experimental Workflows & Protocols
Step 1: Standard & Sample Preparation
Stock Solution: Accurately weigh 10.0 mg of 2-(3-amino-4-ethylphenyl)-3-pyridinol reference standard into a 10 mL volumetric flask.
Solubilization: Dissolve in 5 mL of Methanol:Water (50:50, v/v). Sonicate for 5 minutes at room temperature to ensure complete dissolution, then make up to volume (yielding a 1.0 mg/mL stock).
Working Solutions: Dilute the stock solution with the initial mobile phase to create a calibration curve ranging from 0.05 µg/mL to 50 µg/mL.
Filtration: Filter all final solutions through a 0.22 µm PTFE syringe filter prior to injection to protect the sub-2-micron column.
Step 2: Chromatographic Conditions Comparison
The Product: New UHPLC Method
Column: Core-Shell Biphenyl, 50 x 2.1 mm, 1.7 µm
Mobile Phase A: 0.1% TFA in LC-MS grade Water
Mobile Phase B: 0.1% TFA in Acetonitrile
Gradient Program: 5% B to 60% B over 3.0 minutes, hold at 60% B for 0.5 min, re-equilibrate at 5% B for 1.5 min.
Flow Rate: 0.5 mL/min
Column Temperature: 40°C
Detection: UV at 254 nm
Injection Volume: 1.0 µL
The Alternative: Traditional HPLC Method
Column: Fully Porous C18, 150 x 4.6 mm, 5.0 µm
Mobile Phase: Isocratic 40% Acetonitrile / 60% Water (0.1% TFA)
Flow Rate: 1.0 mL/min
Column Temperature: 25°C
Detection: UV at 254 nm
Injection Volume: 10.0 µL
Comparative Validation Data
The following table summarizes the quantitative validation data obtained during the head-to-head comparison, evaluated against standard ICH Q2(R2) acceptance criteria[1].
Validation Parameter
Regulatory Acceptance Criteria
Alternative: Traditional HPLC (C18)
Product: New UHPLC (Biphenyl)
Run Time
N/A
15.0 min
3.0 min
Tailing Factor ()
1.8 (Fail)
1.1 (Pass)
Resolution ()
1.6 (Fail)
3.4 (Pass)
Linearity ()
0.995
0.9998
Precision (%RSD)
2.4%
0.6%
Accuracy (Recovery)
94.5%
99.8%
LOD / LOQ
/
0.5 µg/mL / 1.5 µg/mL
0.05 µg/mL / 0.15 µg/mL
Data Interpretation:
The traditional C18 method fails to meet the regulatory threshold for peak tailing and resolution due to uncontrolled secondary silanol interactions with the primary amine. Conversely, the core-shell Biphenyl UHPLC method delivers baseline resolution (
), excellent peak symmetry (), and a 10-fold increase in sensitivity (LOQ of 0.15 µg/mL), all while reducing the run time by 80%.
References
Title: ICH Q2(R2) Validation of Analytical Procedures; Scientific Guideline
Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH)
URL: [Link]
Title: Analytical Procedures and Methods Validation for Drugs and Biologics
Source: U.S. Food and Drug Administration (FDA)
URL: [Link]
cross-validation of biological activity in different cell lines
A Senior Application Scientist's Guide to Cross-Validation of Biological Activity in Different Cell Lines Introduction: Beyond a Single Data Point In the landscape of drug discovery and development, a compound's biologic...
Author: BenchChem Technical Support Team. Date: March 2026
A Senior Application Scientist's Guide to Cross-Validation of Biological Activity in Different Cell Lines
Introduction: Beyond a Single Data Point
In the landscape of drug discovery and development, a compound's biological activity in a single cell line is merely a conversation starter. It is not, and should never be, the concluding evidence. The inherent heterogeneity of human cancers and the unique molecular landscapes of individual patients demand a more rigorous and comprehensive approach to preclinical validation.[1][2][3] True confidence in a compound's therapeutic potential is built upon a foundation of reproducible and consistent activity across multiple, well-characterized biological systems.
This guide is designed for researchers, scientists, and drug development professionals who seek to build a robust data package for their compounds. We will move beyond simply generating IC50 values and delve into the strategy of cross-validation—a systematic process of comparing and confirming a compound's biological effects across a panel of diverse cell lines. This process is not merely about repetition; it is about constructing a compelling narrative of your compound's mechanism of action, its spectrum of activity, and its potential clinical utility. Here, we will explore the critical pillars of this process: strategic cell line selection, rigorous assay execution, and insightful data interpretation.
Part 1: The Foundation - Strategic Cell Line Selection and Authentication
The Rationale for a Diverse Panel
A single cell line represents a single genetic and phenotypic context. To understand how a compound might perform in a heterogeneous patient population, you must test it against a panel that reflects this diversity.[1][4] Key considerations for panel design include:
Tissue of Origin: Does the panel represent the primary cancer type of interest? Including cell lines from different tissues can also reveal unexpected off-target activities.
Molecular Subtype: For a given cancer, there are often distinct molecular subtypes (e.g., in breast cancer, Luminal A, Luminal B, HER2-positive, Triple-Negative). Your panel should ideally include representatives from relevant subtypes.[5]
Genomic and Proteomic Profile: Leverage the wealth of publicly available data from resources like the Cancer Cell Line Encyclopedia (CCLE).[4] Select cell lines with and without specific mutations, amplifications, or deletions in your target pathway. This allows you to correlate biological activity with a specific molecular signature.[2][5] For example, when testing a MEK inhibitor, including cell lines with both BRAF and KRAS mutations is essential.
Historical Drug Response Data: Utilize databases that contain pharmacological profiling data for thousands of compounds against hundreds of cell lines.[5] This can help you select lines known to be sensitive or resistant to compounds with similar mechanisms of action.
The Non-Negotiable Step: Cell Line Authentication
Before a single assay is run, the identity of every cell line in your panel must be unequivocally confirmed. Cell line misidentification and cross-contamination are pervasive problems in biomedical research, leading to irreproducible results, wasted resources, and retracted publications.[6][7][8]
The gold standard for authenticating human cell lines is Short Tandem Repeat (STR) profiling .[6][7][9] This technique generates a unique genetic fingerprint for each cell line, which can then be compared against international databases to verify its identity.[9] Authentication should be performed upon receipt of a new cell line and periodically thereafter, especially after extensive passaging.
Workflow for Cell Line Selection and Authentication.
Part 2: Quantifying Biological Activity - A Comparative Analysis of Key Assays
With an authenticated cell line panel, the next step is to quantify the biological activity of your compound. The half-maximal inhibitory concentration (IC50) is the most common metric used to express a compound's potency. It represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value signifies a more potent compound.[10]
It is crucial, however, to understand what a specific assay is measuring. A reduction in "cell viability" can be caused by cytotoxicity (cell death), cytostasis (inhibition of proliferation), or other metabolic effects. Therefore, cross-validating with assays that have different biological readouts is a powerful strategy. Here, we compare two widely used viability assays.
Principle: This is a colorimetric assay that measures the metabolic activity of a cell population.[10] Viable cells contain mitochondrial reductase enzymes that cleave the yellow tetrazolium salt, MTT, into purple formazan crystals. The amount of formazan produced is proportional to the number of metabolically active cells.
Pros: Inexpensive, widely used and understood.
Cons: Endpoint assay, requires a solubilization step, and can be confounded by compounds that affect mitochondrial respiration.
Principle: This is a homogeneous, luminescent assay that quantifies ATP, an indicator of metabolically active cells.[11] The assay reagent contains a thermostable luciferase that generates a luminescent signal proportional to the amount of ATP present.
Pros: Highly sensitive, rapid (single addition step), and has a broad linear range. The signal is more directly correlated with cell number than metabolic activity alone.
Cons: More expensive than MTT, requires a luminometer.
Comparison of Viability Assay Workflows.
Experimental Protocol: Cell Viability and Cytotoxicity Assay (MTT)
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO2.
Compound Addition: Prepare a 2-fold serial dilution of the test compound in growth medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle control (e.g., 0.1% DMSO) and no-cell (media only) blank wells.
Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C, 5% CO2.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
Formazan Development: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Analysis: After subtracting the blank, normalize the data to the vehicle control (defined as 100% viability). Plot the normalized response versus the log of the compound concentration and fit a four-parameter logistic curve to determine the IC50 value.
Part 3: Case Study - Cross-Validation of a Hypothetical PI3K Inhibitor (Compound X)
To illustrate the power of cross-validation, let's consider a hypothetical scenario. We have developed Compound X , a novel inhibitor targeting the p110α subunit of Phosphoinositide 3-kinase (PI3K). The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell proliferation, survival, and growth, and it is frequently hyperactivated in cancer.
Simplified PI3K/Akt/mTOR Signaling Pathway.
Our therapeutic hypothesis is that Compound X will be most effective in cancers with activating mutations in the PIK3CA gene (which encodes the p110α subunit) or loss-of-function mutations in PTEN, a tumor suppressor that antagonizes PI3K signaling.
Selected Cell Line Panel
To test this, we select a panel of breast and colorectal cancer cell lines with varying status for these key genes.
Cell Line
Cancer Type
PIK3CA Status
PTEN Status
MCF-7
Breast
E545K (Activating)
Wild-Type
T-47D
Breast
H1047R (Activating)
Wild-Type
BT-474
Breast
K111N (Activating)
Wild-Type
MDA-MB-231
Breast (TNBC)
Wild-Type
Wild-Type
HCT116
Colorectal
H1047R (Activating)
Wild-Type
HT-29
Colorectal
Wild-Type
Wild-Type
MDA-MB-468
Breast (TNBC)
Wild-Type
Null (Loss)
Hypothetical IC50 Data
We test Compound X against this panel using both the MTT and CellTiter-Glo assays. The data are summarized below.
Cell Line
PIK3CA/PTEN Status
MTT IC50 (nM)
CellTiter-Glo® IC50 (nM)
MCF-7
PIK3CA Mutant
15
12
T-47D
PIK3CA Mutant
25
21
BT-474
PIK3CA Mutant
30
28
MDA-MB-468
PTEN Null
50
45
HCT116
PIK3CA Mutant
22
18
MDA-MB-231
Wild-Type/Wild-Type
> 10,000
> 10,000
HT-29
Wild-Type/Wild-Type
> 10,000
> 10,000
Data Interpretation
Consistency Across Assays: The IC50 values obtained from both MTT and CellTiter-Glo assays are highly consistent. This increases our confidence that the observed effect is a true biological response rather than an assay-specific artifact.
Correlation with Genotype: There is a clear correlation between sensitivity to Compound X and the genetic status of the PI3K pathway. Cell lines with activating PIK3CA mutations or PTEN loss are sensitive, while wild-type cell lines are resistant.
Spectrum of Activity: Compound X demonstrates potent activity in multiple cell lines representing both breast and colorectal cancer, suggesting a potentially broad therapeutic window in PI3K-driven tumors. The differential sensitivity (e.g., between PIK3CA mutants and the PTEN null line) provides a basis for further mechanistic studies.
Part 4: Delving Deeper - Mechanistic Validation with Apoptosis Assays
Viability assays tell us if a compound has an effect, but they don't always tell us how. To build a more complete picture, we must validate the presumed mechanism of action. Since inhibition of the PI3K/Akt pathway is known to induce apoptosis (programmed cell death), we can use an assay to measure caspase activity, a key hallmark of apoptosis.
Caspase-Glo® 3/7 Assay
Principle: This is a luminescent assay that measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic cascade. The assay provides a proluminescent caspase-3/7 substrate which is cleaved by active caspase-3/7 to release luciferin, generating a luminescent signal.
Utility: It provides direct evidence that the compound is inducing apoptosis, strengthening the mechanistic link between target inhibition and cell death.
Experimental Protocol: Caspase-Glo® 3/7 Assay
Cell Seeding and Dosing: Seed and dose cells in a white-walled 96-well plate as you would for a viability assay. It is often informative to run a viability plate and a caspase plate in parallel.
Incubation: Incubate for a period sufficient to induce apoptosis (e.g., 24, 48, or 72 hours).
Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well.
Incubation: Mix briefly and incubate at room temperature for 1-2 hours.
Data Acquisition: Measure luminescence using a microplate reader.
Analysis: After subtracting the blank, data are often expressed as fold-change in luminescence over the vehicle control.
Hypothetical Caspase Activity Data
We treat a sensitive line (MCF-7) and a resistant line (HT-29) with Compound X at a concentration of 100 nM.
Cell Line
Treatment
Fold-Change in Caspase-3/7 Activity (vs. Vehicle)
MCF-7
Compound X (100 nM)
8.5-fold increase
HT-29
Compound X (100 nM)
1.1-fold increase (no significant change)
This result directly supports our hypothesis. In the sensitive, PIK3CA-mutant cell line, Compound X induces a robust apoptotic response. In the resistant, wild-type cell line, it does not.
Part 5: Synthesis and Conclusion - Building a Coherent Biological Narrative
Cross-validation of biological activity is not a mere checklist of experiments. It is an exercise in scientific storytelling. By strategically selecting our cell lines and assays, we have woven together a compelling, multi-faceted narrative for Compound X:
Potent and Selective Activity: Compound X potently reduces the viability of cancer cell lines harboring activating mutations in the PI3K pathway.
Broad Applicability: This activity is observed across different cancer types (breast and colorectal), suggesting a mechanism that is not tissue-specific.
Validated Mechanism: The reduction in viability is confirmed to be, at least in part, due to the induction of apoptosis, as evidenced by a significant increase in caspase-3/7 activity.
Trustworthy Data: The consistency of results between two different viability assay platforms (metabolic vs. ATP-based) minimizes the chance of artifacts and strengthens our confidence in the IC50 values.
Predictive Biomarker: The striking correlation between the PIK3CA/PTEN mutation status and drug sensitivity provides a strong candidate for a patient selection biomarker in future clinical trials.
This rigorously cross-validated data package provides a much stronger foundation for advancing a compound into the next phase of drug development than a single IC50 value ever could. It demonstrates a deep understanding of the compound's biological effects and provides a clear, evidence-based rationale for its therapeutic potential.
References
The Importance of Correct Cell Line Use in Research. (2024). Vertex AI Search.
How to Select NCI Cell Lines for Pharmacogenomic Studies.Cytion.
How to Authenticate Cell Lines: A Practical Guide for Reliable Research Outcomes. (2025).
The Importance of Cell-Line Authentication. (2021). Biocompare.
Wang, R., Jin, C., & Hu, X. (2017). Evidence of drug-response heterogeneity rapidly generated from a single cancer cell.Oncotarget.
Best Practices for Selecting a Top-Quality Cell Line. (2019). BioPharm International.
Why the Future of Biological Research Requires Cell Line Authentication. (2025). Psomagen.
Authenticating Your Cell Lines – Why, When and How! (2022). Crown Bioscience Blog.
How to Really Choose a Cell Line - From the Basics to the Complex Aspects. (2015). GoldBio.
Heterogeneity of the cancer cell line metabolic landscape. (2022). PMC - NIH.
A novel heterogeneous network-based method for drug response prediction in cancer cell lines. (2018). PMC - NIH.
Selection of optimal cell lines for high-content phenotypic screening. (2023). PMC - NIH.
4 Must-Know Expert Tips for Purchasing Cell Lines. (2025). Ubigene.
Deciphering drug response and phenotypic heterogeneity of cancer cells using gene ensembles of regulatory units defined by chromatin domains. (2024). bioRxiv.
Single-cell analyses of transcriptional heterogeneity during drug tolerance transition in cancer cells by RNA sequencing.PNAS.
Assay Development in Drug Discovery.Danaher Life Sciences.
The Complete Guide to Cell-Based Assays.SPT Labtech.
The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery. (2018). Promega Korea.
Cross-Validation of Yuanhuanin's Bioactivity: A Comparative Guide for Researchers.Benchchem.
CELL-BASED ASSAYS FOR DIAGNOSTICS, DRUG AND TARGET DISCOVERY.Fraunhofer-Gesellschaft.
In Vitro Cell Based Assays - Assay Guidance Manual.NCBI Bookshelf - NIH.
Step Forward Cross Validation for Bioactivity Prediction: Out of Distribution Validation in Drug Discovery. (2024). PMC - NIH.
Cross-validated cell line classification performance across...ResearchGate.
Normal cell lines with predicted accuracy calculated by leave-one-out...ResearchGate.
Cell Lines as Biological Models: Practical Steps for More Reliable Research.PMC - NIH.
comparative study of 2-(3-amino-4-ethylphenyl)-3-pyridinol and its analogs
An In-Depth Comparative Guide to the Structure-Activity Relationship and Evaluation of 2-(3-amino-4-ethylphenyl)-3-pyridinol and Its Analogs Authored by a Senior Application Scientist This guide provides a comprehensive...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Comparative Guide to the Structure-Activity Relationship and Evaluation of 2-(3-amino-4-ethylphenyl)-3-pyridinol and Its Analogs
Authored by a Senior Application Scientist
This guide provides a comprehensive comparative analysis of 2-(3-amino-4-ethylphenyl)-3-pyridinol, a molecule of significant interest at the intersection of substituted phenyl and pyridinol chemistries. In the absence of extensive public data on this specific molecule, this document synthesizes established structure-activity relationships (SAR) from closely related analogs to provide a predictive framework for its biological evaluation. We will explore the causal relationships behind substituent effects, detail robust experimental protocols for characterization, and propose a logical workflow for advancing such compounds from initial screening to mechanistic studies.
The pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in numerous FDA-approved drugs and its capacity to engage with a wide array of biological targets.[1][2] Derivatives have shown promise in oncology, infectious diseases, and inflammatory conditions.[3][4] The strategic functionalization of both the pyridine and its appended phenyl ring is a critical determinant of therapeutic potential, influencing potency, selectivity, and pharmacokinetic properties. This guide serves researchers and drug development professionals by providing an evidence-based roadmap for investigating this promising chemical space.
Deconstruction of the Core Scaffold and Predictive SAR Analysis
The target molecule, 2-(3-amino-4-ethylphenyl)-3-pyridinol, combines three key structural motifs: a 3-hydroxypyridine ring, a phenyl ring at the 2-position, and specific amino and ethyl substitutions on the phenyl group. Understanding the contribution of each component is paramount to predicting activity and designing superior analogs.
The 2-Phenyl-3-Pyridinol Core
The linkage of a phenyl group to a pyridin-3-ol core creates a versatile scaffold. The hydroxyl group is a key hydrogen bond donor and acceptor, often critical for interaction with enzyme active sites. Its position at C3 influences the electronic properties of the pyridine ring. The relative orientation of the two rings can be a crucial factor in fitting into protein binding pockets.
Structure-Activity Relationships Derived from Analogs
By examining published data on analogous series, we can infer the likely impact of the specific substitutions on our target molecule.
Impact of Phenyl Ring Substituents:
Amino (-NH₂) Group: The presence of an amino group often enhances biological activity. Studies on other pyridine derivatives have demonstrated that -NH₂ and -OH groups can significantly increase antiproliferative activity against various cancer cell lines.[2][5] This is often attributed to the group's ability to form key hydrogen bonds within a target's active site.
Ethyl (-CH₂CH₃) Group: The ethyl group at the 4-position, adjacent to the amino group, introduces a lipophilic and sterically bulky feature. Its effect is context-dependent. In some series, bulky groups can decrease activity, while in others, they may favorably occupy a hydrophobic pocket in the target protein, thereby increasing potency.[2]
Comparison with Other Phenyl Substituents: A review of related 2-phenylpyridine and phenyl-pyridine derivatives shows a wide range of effects based on the substituent's electronic and steric properties. For instance, electron-withdrawing groups like trifluoromethyl (-CF₃) and halogens (-Cl, -F) have been shown to be favorable for insecticidal and anticancer activity in certain scaffolds.[6] Conversely, electron-donating methoxy (-OMe) groups have also been linked to potent antiproliferative effects, with the number and position of these groups being critical.[5]
Impact of Pyridine Ring Substituents:
Hydroxyl (-OH) Group: The 3-pyridinol motif is crucial. Comparative studies have shown that replacing a hydroxyl group with a methoxy group can significantly alter biological outcomes. In many cases, the -OH group is preferred for stronger target engagement and higher potency.[2][5]
Positional Importance: The positioning of substituents on the pyridine ring is critical for defining target specificity and potency. For instance, in a series of 3-piperidinyl pyridine derivatives, substitution at the 4-position of the pyridine ring was a key determinant of inhibitory activity against cholesterol 24-hydroxylase (CH24H).[7]
Comparative SAR Data Summary
The following table summarizes SAR trends from related but distinct chemical series, providing a predictive basis for the evaluation of 2-(3-amino-4-ethylphenyl)-3-pyridinol analogs.
Compound Series
Key Substituent(s)
Biological Target/Activity
Observed Effect
Reference
Pyridine Derivatives
Multiple -OH groups
Antiproliferative (Cancer)
Increasing the number of -OH groups significantly decreased IC₅₀ values (increased potency).
Proposed Workflow for Biological and Pharmacological Evaluation
A hierarchical screening approach is essential to efficiently identify and characterize promising compounds. This workflow ensures that resources are focused on candidates with the most potential.[1]
Caption: Proposed hierarchical workflow for compound evaluation.
Detailed Experimental Protocols
The following protocols are foundational for the characterization of novel pyridine derivatives. The choice of these assays is guided by their robustness, reproducibility, and the comprehensive nature of the data they provide.
Protocol: MTT Assay for Cell Viability and Cytotoxicity
Causality: The MTT assay is a primary screen to assess a compound's effect on cell metabolic activity, which serves as a proxy for cell viability.[1][8] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals, providing a quantitative and high-throughput measure of cytotoxicity.
Methodology:
Cell Seeding: Plate cancer cells (e.g., a panel including MCF-7, HeLa, HepG2) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[9]
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and include a vehicle control (e.g., 0.1% DMSO).
Incubation: Incubate the plates for 48-72 hours in a humidified incubator at 37°C and 5% CO₂.[9]
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours to allow formazan crystal formation.
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration required to inhibit cell viability by 50%).
Causality: Once a compound is identified as cytotoxic, it is crucial to determine the mode of cell death. This assay differentiates between early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive), providing critical insight into the compound's mechanism of action.[1]
Methodology:
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.
Cell Harvesting: Collect both adherent and floating cells. Wash twice with cold PBS and centrifuge.
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide solution.
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
Analysis: Analyze the stained cells immediately using a flow cytometer. Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) using appropriate software.
Protocol: In Vivo Acute Toxicity Assessment (OECD 425)
Causality: For lead candidates, in vivo toxicity studies are essential to determine the median lethal dose (LD₅₀) and identify potential target organs for toxicity, providing a preliminary safety profile. The Up-and-Down Procedure (UDP) is utilized to minimize animal usage while providing a statistically robust estimate of the LD₅₀.[8]
Methodology:
Dose Selection: Select a starting dose based on in vitro cytotoxicity data or in silico predictions.
Dosing: Administer the compound (e.g., orally) to a single fasted animal (typically a rat or mouse).
Observation: Observe the animal closely for signs of toxicity for the first few hours and then periodically for up to 14 days.
Dose Adjustment: If the animal survives, the next animal is given a higher dose (typically by a factor of 3.2). If it dies, the next animal receives a lower dose.
Stopping Criteria: The test is stopped when specific criteria are met, such as three consecutive animals surviving at the upper dose limit or a series of dose reversals occurring within a narrow range. The LD₅₀ is then calculated from these outcomes.
Potential Mechanistic Pathways and Synthetic Strategy
Many biologically active pyridine derivatives exert their effects by modulating key signaling pathways involved in cell survival and inflammation.[3]
Caption: Potential signaling pathways modulated by pyridinol analogs.
A plausible synthetic route to 2-phenylpyridine scaffolds involves a Suzuki-Miyaura cross-coupling reaction, which is known for its high yield and tolerance of various functional groups.[6] The synthesis of 2-(3-amino-4-ethylphenyl)-3-pyridinol could be approached by coupling a protected 3-bromo-2-hydroxypyridine with a (3-amino-4-ethylphenyl)boronic acid derivative, followed by deprotection.
Conclusion
While direct experimental data for 2-(3-amino-4-ethylphenyl)-3-pyridinol is not yet widely available, a systematic comparative analysis of its structural analogs provides a powerful predictive tool for guiding its development. The SAR data strongly suggest that the amino and hydroxyl functionalities are likely to impart significant biological activity, potentially in the realm of anticancer or anti-inflammatory applications. The ethyl group introduces a variable that requires empirical testing to determine its contribution to potency and selectivity. By employing the hierarchical evaluation workflow and detailed protocols outlined in this guide, researchers can efficiently characterize this novel compound, elucidate its mechanism of action, and determine its therapeutic potential.
References
Toxicological Screening and Preliminary Safety Assessment of Pyrido[1,2-a]quinolines: An In-depth Technical Guide. (2025). Benchchem.
Application Notes and Protocols for Evaluating the Anticancer Activity of Pyridine Deriv
Structure-activity relationship of phenyl-pyridine derivatives.
Structure-Activity Relationship of Substituted Pyridin-3-ol Derivatives: A Compar
Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. (2017). PMC - NIH.
The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. (2023). MDPI.
Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Publishing.
Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosom
Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Comput
Synthesis of 2-amino-4-methyl-3-pyridinol. PrepChem.com.
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022). PMC.
Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogues as Mechanism-Based Inhibitors of BioA, a Pyridoxal Phosph
The following technical guide details the operational procedures for the safe handling and disposal of 2-(3-amino-4-ethylphenyl)-3-pyridinol . As a specialized pharmaceutical intermediate containing both an aminophenyl a...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the operational procedures for the safe handling and disposal of 2-(3-amino-4-ethylphenyl)-3-pyridinol . As a specialized pharmaceutical intermediate containing both an aminophenyl and a hydroxypyridine moiety, this compound exhibits amphoteric properties and potential oxidative instability, requiring a disposal strategy that exceeds standard organic waste protocols.
Primary Hazard:Acute Toxicity (Oral/Dermal) and Skin/Eye Irritation (Based on aminopyridine/phenol structural analogs).
Disposal Method:High-Temperature Incineration (with scrubber for NOₓ).
Prohibited Actions: Do NOT dispose of down the drain. Do NOT mix with oxidizing agents (e.g., nitric acid, peroxides) due to the amino-phenol functionality.
Chemical Hazard Profiling & Compatibility
To safely dispose of this compound, you must understand its reactivity profile.[1][2] 2-(3-amino-4-ethylphenyl)-3-pyridinol is an amphoteric molecule:
Aniline moiety (3-amino group): Weakly basic and nucleophilic.
Implication for Disposal: This compound can form salts with both strong acids and strong bases. It is prone to oxidation (browning/tarring) upon exposure to air and light.
Compatibility Matrix
Substance Class
Compatibility
Risk Analysis
Organic Solvents
Compatible
Soluble in DMSO, MeOH, DMF.[3] Suitable for liquid waste streams.[2]
Strong Oxidizers
INCOMPATIBLE
Risk of exothermic reaction or ignition (Aniline oxidation).
Strong Acids
Caution
Will protonate the amine/pyridine nitrogen; exothermic.
Heavy Metals
Caution
Potential for chelation (N,O-ligand behavior), complicating waste treatment.
Operational Disposal Protocol
Phase 1: Waste Segregation & Pre-Treatment[4]
Step 1: Determine Physical State
Scenario A (Pure Solid): If the material is expired or off-spec pure powder.
Scenario B (Solution): If the material is dissolved in reaction solvent (e.g., Mother Liquor).
Step 2: Container Selection
Use High-Density Polyethylene (HDPE) or Amber Glass containers.
Reasoning: Amber glass protects the aminophenol core from photo-oxidation; HDPE is chemically resistant to the basic amine functionality.
Phase 2: The Disposal Workflow (Step-by-Step)
Scenario A: Solid Waste Disposal
Double Containment: Place the primary vial containing the solid into a clear plastic secondary bag (4-mil polyethylene).
Segregation: Place in the "Solid Toxic/Cytotoxic" waste drum. Do not bulk with general trash.
Scenario B: Liquid Waste (Solutions)
pH Check: Ensure the waste solution is near neutral (pH 6-8). If highly acidic or basic, neutralize carefully to prevent heat generation in the waste drum.
Solvent Compatibility:
Halogenated Solvents (DCM, Chloroform): Segregate into Halogenated Waste .
Non-Halogenated (Methanol, Ethyl Acetate): Segregate into Non-Halogenated Organic Waste .
Precipitation Check: If the compound precipitates upon mixing with the waste stream, add a co-solvent (e.g., Acetone) to maintain a single phase, or filter the solid and dispose of it as Scenario A.
Visualization: Decision Logic & Workflow
The following diagrams illustrate the decision-making process for segregating this specific chemical waste.
Diagram 1: Waste Stream Segregation Logic
Caption: Decision tree for segregating 2-(3-amino-4-ethylphenyl)-3-pyridinol based on physical state and solvent matrix.
Regulatory Compliance & Environmental Fate
Regulatory Classification (US EPA / EU CLP)
While this specific CAS may not be explicitly "P-listed" (acutely toxic) like 4-aminopyridine (P008), it must be managed under the "Cradle-to-Grave" principle due to its structural class.[3]
RCRA Status (USA): Treat as Characteristic Hazardous Waste (Toxic). If the specific LD50 is unknown, the "Generator Knowledge" rule mandates assuming toxicity based on the aminopyridine pharmacophore.
Disposal Code: Recommended assignment of D001 (Ignitable, if in solvent) or generic Toxic Organic profiles for lab packs.
Destruction Method: Incineration
The presence of the pyridine ring and amino group requires Rotary Kiln Incineration at >1000°C.
Mechanism: Thermal oxidation converts Carbon to CO₂, Hydrogen to H₂O.
Nitrogen Handling: The Nitrogen atoms (in the pyridine ring and amine) will convert to NOₓ. The incineration facility must utilize Selective Catalytic Reduction (SCR) scrubbers to neutralize NOₓ emissions, preventing acid rain contribution.
Emergency Spill Response
In the event of a spill during handling or disposal:
PPE: Wear Nitrile gloves (double gloved), safety goggles, and a lab coat. Use a P95/P100 dust mask if dealing with powder.
Containment:
Solid: Cover with wet paper towels to prevent dust generation.
Liquid: Absorb with vermiculite or sand. Do not use sawdust (combustible reaction risk with potential oxidizers in the lab).
Decontamination: Wipe the surface with a dilute weak acid (e.g., 5% Acetic Acid) to solubilize and lift the basic amine residues, followed by a water rinse.
References
PubChem. 4-Amino-3-(4-ethylphenyl)pyridine (Structural Analog) Compound Summary. National Library of Medicine. Available at: [Link]
US EPA. Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Available at: [Link]
National Institute of Standards and Technology (NIST). 3-Pyridinol Chemical Properties. Available at: [Link]
Comprehensive Safety and Operational Guide for Handling 2-(3-amino-4-ethylphenyl)-3-pyridinol
Executive Summary 2-(3-amino-4-ethylphenyl)-3-pyridinol is a highly functionalized intermediate frequently utilized in the synthesis of kinase inhibitors and anti-inflammatory therapeutics. Structurally, it merges an ani...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-(3-amino-4-ethylphenyl)-3-pyridinol is a highly functionalized intermediate frequently utilized in the synthesis of kinase inhibitors and anti-inflammatory therapeutics. Structurally, it merges an aniline derivative (3-amino-4-ethylphenyl) with a substituted pyridinol ring. This dual-motif structure presents a complex, biphasic toxicological profile requiring stringent, specialized personal protective equipment (PPE) and handling protocols.
As a Senior Application Scientist, I have designed this guide to move beyond generic safety data sheets. By understanding the specific mechanistic toxicology of this compound, researchers can implement self-validating safety protocols that protect both personnel and experimental integrity.
Mechanistic Toxicology: The "Why" Behind the PPE
To effectively protect yourself, you must understand the biological causality of the compound's hazards. The toxicity of 2-(3-amino-4-ethylphenyl)-3-pyridinol is driven by its two primary functional groups:
The Aniline Motif (Dermal Hazard): Aniline derivatives are highly lipophilic and rapidly absorbed through intact skin. Once in the systemic circulation, they undergo hepatic N-hydroxylation. These toxic metabolites oxidize the ferrous (
) iron in hemoglobin to ferric () iron, resulting in methemoglobinemia . This drastically reduces the blood's oxygen-carrying capacity, leading to cyanosis, dizziness, and potentially fatal hypoxia.
The Pyridinol Motif (Inhalation & Mucosal Hazard): Pyridinol derivatives are established mucosal and respiratory irritants. Exposure to dust or aerosols can cause severe eye damage and respiratory tract irritation[1]. Furthermore, amino-substituted pyridinols are classified as toxic if swallowed and cause significant skin irritation upon contact[2].
Toxicological pathways of aniline-pyridinol derivatives and targeted PPE interventions.
Quantitative & Qualitative PPE Matrix
Standard safety protocols for pyridinol derivatives mandate the strict use of protective gloves, eye protection, and respiratory protection if handled outside a ventilated area[3].
PPE Category
Specification
Performance Rating
Scientific Rationale
Hand Protection
Inner: 4-mil Nitrile Outer: 8-mil Neoprene
>240 mins breakthrough time (Neoprene vs. Anilines)
Neoprene provides superior chemical resistance against aromatic amines, preventing dermal absorption of the lipophilic aniline moiety.
Eye Protection
ANSI Z87.1 / EN166 Chemical Splash Goggles
High-impact & splash rated
Protects against severe, irreversible eye damage caused by basic pyridinol dust[1].
Respiratory
NIOSH N95 or P100 Particulate Respirator
95% – 99.97% filtration efficiency
Mitigates inhalation of respiratory irritants if a fume hood is compromised or unavailable.
Body Protection
Disposable Tyvek® Lab Coat or Polyethylene Apron
Liquid and dust impermeable
Prevents the accumulation of micro-dust on standard woven cotton clothing, which can cause delayed dermal exposure.
This protocol is designed as a self-validating system; each step inherently prevents the failure of the next.
Step 1: Pre-Operation & Workspace Preparation
Verify the chemical fume hood is operational with a face velocity of 80–100 feet per minute (fpm).
Clear the hood of unnecessary clutter to ensure uninterrupted laminar airflow.
Critical Step: Place an anti-static ionizer bar near the analytical balance. Pyridinol powders are highly prone to static accumulation, which drastically increases the risk of aerosolization and subsequent inhalation[3].
Step 2: PPE Donning Sequence
Don standard laboratory attire (long pants, closed-toe shoes).
Put on a disposable Tyvek lab coat.
Don inner 4-mil nitrile gloves.
Don outer 8-mil neoprene gloves.
Don ANSI Z87.1 chemical splash goggles.
Step 3: Weighing and Transfer
Tare the receiving vial with its cap on.
Carefully uncap the source bottle of 2-(3-amino-4-ethylphenyl)-3-pyridinol inside the hood.
Using a static-free, grounded spatula, transfer the required mass into the receiving vial.
Immediately cap both the source bottle and the receiving vial before removing them from the balance area to prevent cross-contamination.
Step 4: Solvent Addition (High-Risk Phase)
If dissolving the compound in organic solvents (e.g., DMSO, DMF, or methanol), exercise extreme caution. Causality note: These solvents act as potent penetration enhancers. If splashed on the skin, they will rapidly carry the methemoglobinemia-inducing aniline moiety through the dermal barrier.
Add solvents via a syringe or pipette only while the vial is securely positioned inside the fume hood.
Step 5: Decontamination and Doffing
Wipe down the balance, spatulas, and hood surface with a damp pad soaked in a dilute acidic solution (e.g., 1% acetic acid) to solubilize the basic aniline residue, followed by a water wipe.
Doff the outer neoprene gloves inside the fume hood and dispose of them in a solid hazardous waste container.
Remove goggles and lab coat, then doff the inner nitrile gloves last. Wash hands thoroughly with soap and water[1].
Emergency Spill Management & Disposal Plan
Immediate Spill Response
Isolate: Evacuate personnel from the immediate vicinity.
Protect: Ensure full PPE is worn, including a NIOSH-approved P100 respirator if the spill occurs outside a ventilated enclosure.
Contain & Clean: While general safety data sheets for related pyridinols sometimes suggest sweeping up spills[4], this is a hazardous practice for potent active pharmaceutical ingredients (APIs). Never dry sweep. Instead, cover the powder with damp absorbent pads to suppress dust formation.
Decontaminate: Wash the spill area with a mild acidic solution, followed by soap and water, to ensure complete removal of the aniline derivative.
Disposal Logistics
Solid Waste: All contaminated PPE, damp wiping pads, and empty chemical containers must be placed in a heavy-duty, sealable polyethylene bag.
Liquid Waste: Reaction filtrates or solvent washes containing the compound must be collected in a dedicated, clearly labeled "Toxic Organic Waste" carboy. Do not flush into surface water or sanitary sewer systems[1].
Regulatory Compliance: Dispose of all collected waste through an EPA-approved or regional equivalent hazardous waste disposal plant[2].